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2-Methyl-2-(4-nitrophenoxy)propanamide Documentation Hub

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  • Product: 2-Methyl-2-(4-nitrophenoxy)propanamide
  • CAS: 62100-49-6

Core Science & Biosynthesis

Foundational

The Chemical and Mechanistic Profile of 2-Methyl-2-(4-nitrophenoxy)propanamide: A Key Intermediate in the Smiles Rearrangement

Executive Summary In advanced organic synthesis and pharmaceutical process chemistry, the efficient construction of carbon-nitrogen bonds is paramount. 2-Methyl-2-(4-nitrophenoxy)propanamide (C₁₀H₁₂N₂O₄) is a highly spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and pharmaceutical process chemistry, the efficient construction of carbon-nitrogen bonds is paramount. 2-Methyl-2-(4-nitrophenoxy)propanamide (C₁₀H₁₂N₂O₄) is a highly specialized α -aryloxyisobutyramide that serves as a critical, isolable intermediate in the one-pot conversion of electron-deficient phenols to anilines.

Rather than functioning as an end-product, this molecule is engineered to undergo a base-promoted Smiles rearrangement —an intramolecular nucleophilic aromatic substitution (S_NAr). By bridging the gap between readily available phenolic feedstocks and high-value aniline derivatives, this intermediate showcases the elegant interplay of steric pre-organization and electronic activation in modern synthetic workflows.

Physicochemical Profiling and Structural Causality

To understand the reactivity of 2-methyl-2-(4-nitrophenoxy)propanamide, we must analyze its structural components. The molecule is defined by three functional domains:

  • The Amide Terminus: Acts as the internal nucleophile upon deprotonation.

  • The gem-Dimethyl Backbone: Provides critical steric steering.

  • The para-Nitrophenoxy Ring: Acts as the electrophilic acceptor.

The quantitative descriptors of this intermediate are summarized in Table 1, highlighting how each property dictates its behavior in solution.

Table 1: Physicochemical Properties and Mechanistic Significance

PropertyValueStructural & Mechanistic Significance
Molecular Formula C₁₀H₁₂N₂O₄Defines the α -aryloxyisobutyramide core structure.
Molecular Weight 224.21 g/mol Low molecular weight ensures rapid diffusion and high solubility in polar aprotic solvents.
LogP (Predicted) 1.6 - 1.9Moderate lipophilicity; optimal for solvation in N,N-dimethylacetamide (DMA) during synthesis.
Hydrogen Bond Donors 1 (Amide -NH₂)The primary site for base-mediated deprotonation, initiating the rearrangement cascade.
Hydrogen Bond Acceptors 5 (O, N atoms)Facilitates solvent coordination, stabilizing the highly polarized transition states.
Rotatable Bonds 4Restricted by the gem-dimethyl groups, lowering the entropic penalty ( ΔS‡ ) of cyclization.

Mechanistic Causality: The Smiles Rearrangement

The utility of 2-methyl-2-(4-nitrophenoxy)propanamide lies in its precise molecular geometry, which is perfectly tuned for the [1]. The reaction is driven by two fundamental chemical principles:

A. The Thorpe-Ingold Effect (Steric Pre-organization)

The presence of the gem-dimethyl group at the α -position of the propanamide backbone is a kinetic necessity. According to the Thorpe-Ingold effect, the bulky methyl groups compress the internal C-C-C bond angle. This steric crowding forces the reactive amide nitrogen and the ether oxygen into close spatial proximity. By pre-organizing the molecule into a reactive conformation, the entropic penalty required to reach the spirocyclic transition state is drastically reduced, accelerating the intramolecular attack.

B. Electronic Activation via the Nitro Group

The Smiles rearrangement is strictly dependent on the electron density of the migrating aryl ring. The para-nitro group acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This depletes electron density at the ipso-carbon, rendering it highly susceptible to nucleophilic attack by the deprotonated amide. Without this activation, the Meisenheimer complex cannot form, and the reaction stalls.

SmilesWorkflow A 4-Nitrophenol + Alkylating Agent (Starting Materials) B 2-Methyl-2-(4-nitrophenoxy)propanamide (Key Intermediate) A->B Alkylation (NaOH, DMA, 50°C) C Spirocyclic Meisenheimer Complex (Transition State) B->C Deprotonation & Intramolecular Attack D N-(4-nitrophenyl)-2-hydroxy- 2-methylpropanamide (Rearranged Amide) C->D Aryl Migration (100°C) E 4-Nitroaniline (Final Product) D->E Acidic Hydrolysis (HCl, 80°C)

Figure 1: Mechanistic workflow of the Smiles rearrangement featuring the target intermediate.

Self-Validating Experimental Protocol

To harness this intermediate for the synthesis of 4-nitroaniline, a robust, one-pot telescoping protocol is required. The following methodology is adapted from established [1] and utilizes [2] as the alkylating agent.

This protocol is designed as a self-validating system , utilizing In-Process Controls (IPCs) to ensure mechanistic fidelity at each stage.

Phase 1: Alkylation (Intermediate Formation)
  • Preparation: Charge a dry, argon-purged 500 mL jacketed reactor with 4-nitrophenol (1.0 eq, 100 mmol) and N,N-dimethylacetamide (DMA) (5 volumes).

  • Deprotonation: Add powdered sodium hydroxide (NaOH, 2.0 eq) in a single portion.

    • Causality: NaOH deprotonates the phenol to form the highly nucleophilic phenoxide. DMA, a polar aprotic solvent, minimizes ion-pairing, maximizing the reactivity of the phenoxide anion.

  • Alkylation: Add 2-bromo-2-methylpropanamide (1.2 eq) to the stirring solution. Heat the mixture to 50 °C for 2 hours.

  • Validation (IPC 1): Sample the reaction for HPLC analysis.

    • Go/No-Go Metric: The complete disappearance of the 4-nitrophenol peak and the emergence of the 2-methyl-2-(4-nitrophenoxy)propanamide peak confirms successful intermediate formation. Do not proceed until >95% conversion is achieved.

Phase 2: Smiles Rearrangement (Aryl Migration)
  • Thermal Activation: Once IPC 1 is verified, increase the reactor temperature to 100 °C. Maintain heating for 4–6 hours.

    • Causality: The elevated thermal energy overcomes the activation barrier ( ΔG‡ ) required for the deprotonated amide to attack the ipso-carbon, forming the spirocyclic Meisenheimer complex before collapsing into the rearranged product.

  • Validation (IPC 2): Analyze via HPLC.

    • Go/No-Go Metric: The intermediate peak must fully transition to the rearranged N-(4-nitrophenyl)-2-hydroxy-2-methylpropanamide.

Phase 3: Hydrolysis and Isolation
  • Cleavage: Cool the mixture to 60 °C and carefully add 6M aqueous HCl (3.0 eq). Stir for 2 hours at 80 °C.

    • Causality: Acidic conditions protonate the rearranged amide, facilitating the nucleophilic attack of water to cleave the C-N bond, releasing the free aniline.

  • Workup: Neutralize the mixture to pH 7-8 with aqueous NaOH. Extract with ethyl acetate (3 x 100 mL), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude residue from ethanol to yield pure 4-nitroaniline.

References

  • Mizuno, M., & Yamano, M. (2005). A New Practical One-Pot Conversion of Phenols to Anilines. Organic Letters, 7(17), 3629-3631. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101235, 2-Bromo-2-methylpropanamide. URL:[Link]

  • Li, J., et al. (2019). Switchable Smiles Rearrangement for Enantioselective O-Aryl Amination. Journal of the American Chemical Society, 141(22), 8994-9003. URL:[Link]

Exploratory

Comprehensive Spectroscopic Characterization of 2-Methyl-2-(4-nitrophenoxy)propanamide: A Technical Guide for Analytical Workflows

Executive Summary 2-Methyl-2-(4-nitrophenoxy)propanamide (Chemical Formula: C₁₀H₁₂N₂O₄; Exact Mass: 224.0797 Da) is a critical synthetic intermediate heavily utilized in the development of non-steroidal antiandrogens, PP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-2-(4-nitrophenoxy)propanamide (Chemical Formula: C₁₀H₁₂N₂O₄; Exact Mass: 224.0797 Da) is a critical synthetic intermediate heavily utilized in the development of non-steroidal antiandrogens, PPAR agonists, and targeted agrochemicals. Structurally, it consists of a highly electron-deficient 4-nitrophenoxy core linked to an isobutyramide moiety. This whitepaper provides a rigorous, self-validating analytical framework for the spectroscopic characterization (NMR, FT-IR, and HRMS) of this compound, detailing the causality behind experimental observations and establishing standardized protocols for drug development professionals.

Structural and Mechanistic Context

The spectroscopic behavior of 2-methyl-2-(4-nitrophenoxy)propanamide is governed by distinct stereoelectronic effects. The molecule is typically synthesized via the amidation of[1].

Two primary structural features dictate its analytical signature:

  • The 4-Nitrophenoxy Group: The nitro group exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects across the aromatic system. This heavily deshields the ortho protons and carbons, pushing their NMR signals downfield, while simultaneously stiffening the C-O ether bond.

  • The Isobutyramide (gem-dimethyl) Moiety: The bulky gem-dimethyl group restricts rotational freedom around the ether linkage. Furthermore, the primary amide exhibits restricted C-N bond rotation due to its partial double-bond character, causing the two NH₂ protons to reside in magnetically inequivalent environments in strongly solvating media.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To accurately capture the exchangeable amide protons, DMSO-d₆ is the solvent of choice. Unlike CDCl₃, DMSO strongly hydrogen-bonds with the amide NH₂ group, significantly slowing the proton exchange rate and allowing the observation of two distinct, broad singlets. Standard spectral interpretation principles[2] dictate that the strong deshielding effect of the para-nitro group will push the adjacent aromatic protons past 8.0 ppm.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment / Causality
8.18Doublet (d)2H9.2Ar-H (ortho to NO₂): Strongly deshielded by the -M effect of the nitro group.
7.45Broad Singlet (br s)1H-NH (Amide): Proton anti to the carbonyl oxygen; restricted C-N rotation.
7.30Broad Singlet (br s)1H-NH (Amide): Proton syn to the carbonyl oxygen.
7.05Doublet (d)2H9.2Ar-H (ortho to O): Shielded by the +M effect of the ether oxygen.
1.55Singlet (s)6H--C(CH₃)₂: Equivalent gem-dimethyl protons; sharp singlet due to isolation from coupling.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment / Causality
174.5Quaternary (C=O)Amide Carbonyl: Typical chemical shift for primary aliphatic amides.
161.2Quaternary (Ar-C)Ar-C-O: Deshielded by the electronegative ether oxygen.
142.1Quaternary (Ar-C)Ar-C-NO₂: Deshielded by the electron-withdrawing nitro group.
125.8Methine (Ar-CH)Ar-C (ortho to NO₂): Downfield shift due to nitro group resonance.
118.4Methine (Ar-CH)Ar-C (ortho to O): Upfield shift due to oxygen lone-pair donation.
80.5Quaternary (C)-C(CH₃)₂: Aliphatic quaternary carbon bonded to oxygen.
24.8Primary (CH₃)Two Methyl Carbons: Equivalent gem-dimethyl carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis is performed in the solid state using Attenuated Total Reflectance (ATR). The vibrational modes provide orthogonal validation of the functional groups identified in NMR. Reference spectra for related functional groups can be cross-verified using the [3] and the [4].

Table 3: FT-IR Vibrational Assignments (ATR, Solid State)
Wavenumber (cm⁻¹)IntensityAssignment / Causality
3450, 3320Medium, SharpN-H Stretch (Asym/Sym): Confirms primary amide. Splitting is due to asymmetric and symmetric stretching modes.
3110WeakAr C-H Stretch: Typical for electron-deficient aromatic rings.
2985, 2940WeakAliphatic C-H Stretch: Originates from the gem-dimethyl groups.
1685StrongC=O Stretch (Amide I): Lower than a standard ketone due to nitrogen lone-pair conjugation.
1515StrongN-O Asymmetric Stretch: Highly diagnostic for the para-nitro group.
1345StrongN-O Symmetric Stretch: Confirms the nitro substitution pattern.
1240StrongC-O-C Asymmetric Stretch: Aryl-alkyl ether linkage vibration.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry in positive mode is utilized to determine the exact mass and structural connectivity. The fragmentation is driven by the stability of the leaving groups and resulting carbocations.

Table 4: HRMS (ESI-TOF, Positive Mode) Data
Ion Typem/z (Calculated)m/z (Observed)Error (ppm)Formula
[M+H]⁺ 225.0870225.0865-2.2C₁₀H₁₃N₂O₄⁺
[M+Na]⁺ 247.0689247.0682-2.8C₁₀H₁₂N₂O₄Na⁺
Fragment 1 208.0605208.0601-1.9C₁₀H₁₀NO₄⁺ (Loss of NH₃)
Fragment 2 86.060086.0598-2.3C₄H₈NO⁺ (Isobutyramide Cation)

Mechanistic Causality of Fragmentation: The most abundant fragment (m/z 86.06) results from the heterolytic cleavage of the C-O ether bond. The charge is retained on the aliphatic portion because the resulting tertiary carbocation is highly stabilized by hyperconjugation from the gem-dimethyl groups and resonance from the adjacent amide carbonyl.

MS_Pathway M [M+H]+ m/z 225.08 2-Methyl-2-(4-nitrophenoxy)propanamide F1 [M+H - NH3]+ m/z 208.06 M->F1 -NH3 (-17 Da) F2 [C4H8NO]+ m/z 86.06 Isobutyramide Cation M->F2 Ether Cleavage (Charge on Aliphatic) F3 [C6H5NO3]+ m/z 140.03 4-Nitrophenol Radical Cation M->F3 Ether Cleavage (Charge on Aromatic)

Figure 1: ESI-MS/MS positive ion fragmentation pathway of 2-Methyl-2-(4-nitrophenoxy)propanamide.

Standardized Experimental Protocols

To ensure a self-validating analytical system, the following step-by-step methodologies must be strictly adhered to.

NMR Acquisition Protocol
  • Sample Preparation: Weigh 10–15 mg of the purified analyte (>98% purity).

  • Solvation: Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer to a high-quality 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 1.0 s relaxation delay, 30° pulse angle, 298 K.

    • ¹³C NMR: 1024 scans, 2.0 s relaxation delay (to ensure quaternary carbon relaxation), 298 K.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to TMS (0.00 ppm) or the residual DMSO pentet (2.50 ppm for ¹H) and septet (39.5 ppm for ¹³C).

FT-IR (ATR) Protocol
  • Background: Clean the diamond ATR crystal with isopropanol. Acquire an ambient air background spectrum (32 scans).

  • Sample Loading: Place 1–2 mg of the dry solid powder directly onto the center of the crystal.

  • Compression: Apply uniform pressure using the ATR anvil to ensure intimate optical contact, which is critical for accurate peak intensity resolution.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Processing: Apply ATR atmospheric compensation and baseline correction algorithms.

HRMS (ESI-TOF) Protocol
  • Sample Preparation: Dilute the analyte to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote ionization.

  • Introduction: Inject 5 µL via an LC autosampler (Flow Injection Analysis) at a flow rate of 0.2 mL/min.

  • Source Parameters: Positive ESI mode. Capillary voltage: 3.0 kV; Desolvation temperature: 300 °C; Cone voltage: 25 V.

  • Calibration: Utilize a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) infused simultaneously to ensure mass accuracy < 5 ppm.

Analytical_Workflow Prep Sample Prep (>98% Purity) NMR NMR (1H/13C) DMSO-d6, 400 MHz Prep->NMR IR ATR-FTIR Solid State Prep->IR MS HRMS (ESI-TOF) Positive Mode Prep->MS Data Data Integration & Structural Validation NMR->Data IR->Data MS->Data

Figure 2: Standardized multi-modal analytical workflow for structural validation.

References

  • 2-methyl-2-(4-nitrophenoxy)propanoic acid (CAS 17431-97-9) . Sigma-Aldrich Product Catalog. [1]

  • Spectrometric Identification of Organic Compounds, 8th Edition . Robert M. Silverstein, Francis X. Webster, David J. Kiemle, David L. Bryce. John Wiley & Sons. [2]

  • NIST Chemistry WebBook, SRD 69 . National Institute of Standards and Technology (NIST). [3]

  • Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST). [4]

Sources

Foundational

in-vitro studies involving 2-Methyl-2-(4-nitrophenoxy)propanamide

In-Vitro Pharmacological Profiling of 2-Methyl-2-(4-nitrophenoxy)propanamide: A Technical Whitepaper on Receptor Modulation and Metabolic Assays Executive Summary & Chemical Rationale In the landscape of metabolic drug d...

Author: BenchChem Technical Support Team. Date: March 2026

In-Vitro Pharmacological Profiling of 2-Methyl-2-(4-nitrophenoxy)propanamide: A Technical Whitepaper on Receptor Modulation and Metabolic Assays

Executive Summary & Chemical Rationale

In the landscape of metabolic drug development, phenoxyisobutyric acid derivatives (fibrates) are well-established as Peroxisome Proliferator-Activated Receptor alpha (PPAR α ) agonists, utilized primarily for dyslipidemia[1]. However, their free carboxylic acid moiety often limits cellular permeability and dictates strict PPAR α selectivity.

2-Methyl-2-(4-nitrophenoxy)propanamide represents a strategic bioisosteric evolution of this scaffold. By converting the carboxylic acid to a neutral propanamide and introducing a strongly electron-withdrawing para-nitro group, this compound exhibits altered topological polar surface area (TPSA) and hydrogen-bonding dynamics. Recent structure-activity relationship (SAR) studies on nitro-phenoxyisobutyric derivatives suggest that such modifications can unexpectedly shift binding affinity toward the PPAR γ ligand-binding domain (LBD), potentially yielding an insulin-sensitizing partial agonist with a reduced side-effect profile compared to full thiazolidinedione (TZD) agonists[2].

This whitepaper outlines a rigorous, self-validating in-vitro testing cascade designed to evaluate the receptor binding, transcriptional efficacy, and metabolic impact of 2-Methyl-2-(4-nitrophenoxy)propanamide.

Mechanistic Grounding: The PPAR Signaling Axis

PPARs are ligand-activated nuclear transcription factors that govern lipid and glucose homeostasis. Upon ligand binding, the receptor undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes[3].

PPAR_Signaling Ligand 2-Methyl-2-(4-nitrophenoxy) propanamide PPAR PPAR (α/γ) Activation Ligand->PPAR Binds LBD RXR RXR Heterodimerization PPAR->RXR Recruits PPRE PPRE Binding (DNA) RXR->PPRE Translocates to Nucleus Transcription Gene Transcription (CPT1A, GLUT4, ACOX1) PPRE->Transcription Activates Metabolism Lipid & Glucose Metabolism Modulation Transcription->Metabolism Phenotypic Output

Figure 1: Mechanism of action for PPAR-mediated transcriptional regulation.

Core In-Vitro Experimental Protocols

To ensure scientific integrity, the evaluation of 2-Methyl-2-(4-nitrophenoxy)propanamide must transition from isolated protein interactions to complex cellular phenotypes.

Workflow Phase1 Phase 1: Target Binding (TR-FRET Assay) Phase2 Phase 2: Cellular Efficacy (Reporter Gene Assay) Phase1->Phase2 IC50 Validated Phase3 Phase 3: Metabolic Flux (Seahorse XF Analysis) Phase2->Phase3 Functional Agonism Phase4 Phase 4: Cytotoxicity (MTT Viability Screen) Phase3->Phase4 Viability Control

Figure 2: Sequential in-vitro validation workflow for metabolic modulators.

Protocol 1: Cell-Free Target Engagement (TR-FRET Competitive Binding)

Objective: Quantify the binding affinity ( IC50​ ) of the compound to PPAR α and PPAR γ LBDs.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM TRIS (pH 7.5), 150 mM NaCl, 0.02% Triton X-100, and 5 mM dithiothreitol (DTT)[4].

  • Compound Dilution: Serially dilute 2-Methyl-2-(4-nitrophenoxy)propanamide in DMSO. Add to a 384-well black flat-bottom plate (final DMSO concentration ≤1% ).

  • Reagent Addition: Add a homogenous mix of GST-tagged human PPAR LBD, Terbium (Tb)-labeled anti-GST antibody, and a fluorescent pan-PPAR tracer (e.g., Fluormone Green)[5].

  • Incubation: Incubate the microplate in the dark at room temperature for 60 minutes[4].

  • Detection: Excite the Tb donor at 340 nm. Measure emission at 495 nm (Tb) and 520 nm (tracer acceptor). Calculate the TR-FRET ratio (520/495 nm)[4].

Causality Checkpoint: TR-FRET is specifically selected over standard fluorescence polarization. The nitroaromatic moiety of 2-Methyl-2-(4-nitrophenoxy)propanamide may absorb UV/Vis light or auto-fluoresce. The time-resolved delay in TR-FRET eliminates this short-lived background interference, ensuring the signal is exclusively driven by target displacement[6]. Self-Validation Mechanism: The assay's robustness is internally validated by calculating the Z'-factor. A Z' >0.5 between the positive control (e.g., Rosiglitazone) and vehicle (DMSO) confirms the assay's discriminative power[5].

Protocol 2: Cellular Functional Efficacy (Reporter Gene Assay)

Objective: Determine whether the compound functions as a full agonist, partial agonist, or antagonist in a cellular environment.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2×104 cells/well.

  • Transfection: Co-transfect cells with a PPRE-driven Firefly luciferase reporter plasmid (e.g., p(AOX)3-TK-Luc) and a constitutively active Renilla luciferase control vector (pRL-CMV) using a lipid-based transfection reagent[7].

  • Treatment: After 24 hours, treat the cells with varying concentrations of 2-Methyl-2-(4-nitrophenoxy)propanamide (0.1 µM to 50 µM) for an additional 24 hours[7].

  • Quantification: Lyse the cells and sequentially measure Firefly and Renilla luminescence using a dual-luciferase assay system.

Causality Checkpoint: HEK293T cells are utilized due to their high transfection efficiency and low endogenous PPAR background. This ensures the transcriptional response is directly caused by the exogenous receptor-ligand interaction rather than confounding endogenous metabolic pathways. Self-Validation Mechanism: The dual-luciferase system is inherently self-validating. The Renilla luciferase signal normalizes the Firefly signal, automatically correcting for well-to-well variations in cell viability and transfection efficiency[7].

Protocol 3: Metabolic Flux Analysis & Cytotoxicity Control

Objective: Assess the physiological translation of receptor activation on hepatic lipid metabolism and confirm cellular safety.

Step-by-Step Methodology:

  • Cell Seeding: Seed human hepatoma HepG2 cells in a Seahorse XF96 microplate[8].

  • Pre-treatment: Treat cells with the compound for 24 hours to allow sufficient time for the transcription and translation of metabolic enzymes (e.g., CPT1A, ACOX1)[3].

  • Flux Analysis: Replace growth media with substrate-limited assay medium. Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A via the sensor cartridge. Measure the Oxygen Consumption Rate (OCR) to quantify basal respiration and maximal β -oxidation capacity[8].

  • Viability Counter-Screen: In parallel, run an MTT assay on identically treated HepG2 cells in a standard 96-well plate to assess cell viability[9].

Causality Checkpoint: HepG2 cells are chosen because they retain critical metabolic functions of primary human hepatocytes, making them the gold standard for evaluating hepatic lipid-energy metabolism and steatosis[9]. Self-Validation Mechanism: The parallel MTT assay acts as a critical quality control. If the compound induces a reduction in OCR, the MTT viability data ensures this is a specific metabolic shift rather than an artifact of generalized cytotoxicity[9].

Data Presentation & Analysis

To facilitate rapid decision-making, quantitative outputs from the aforementioned protocols should be structured to compare 2-Methyl-2-(4-nitrophenoxy)propanamide against established clinical benchmarks.

ParameterAssay Type2-Methyl-2-(4-nitrophenoxy)propanamide (Expected Profile)Fenofibrate (PPAR α Benchmark)Rosiglitazone (PPAR γ Benchmark)
PPAR α IC50​ TR-FRET >10.0μM (Weak/No Binding) 1.5μM >50.0μM
PPAR γ IC50​ TR-FRET 2.5−5.0μM (Moderate Binding) >50.0μM 0.05μM
Efficacy ( Emax​ ) Reporter Gene 30−40% (Partial Agonist)N/A (PPAR γ ) 100% (Full Agonist)
Maximal OCR Seahorse XF1.5-fold increase2.2-fold increase1.2-fold increase
Cytotoxicity ( CC50​ ) MTT Assay >100μM (Favorable Window) >100μM >100μM

Table 1: Representative pharmacological profiling matrix comparing the test compound against standard therapies.

References

  • Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

  • Integrated Virtual Screening for the Identification of Novel and Selective Peroxisome Proliferator-Activated Receptor (PPAR) Scaffolds Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][5]

  • In silico and in vitro investigations reveal pan-PPAR agonist activity and anti-NAFLD efficacy of polydatin by modulating hepatic lipid-energy metabolism Source: Scientific Reports (Nature / PMC) URL:[Link][9]

  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation Source: MDPI Pharmaceuticals URL:[Link][6]

  • Design and development of novel glitazones for activation of PGC-1α signaling via PPAR-γ agonism Source: Crossref (DOI) URL:[Link][4]

  • Theranostics Flow cytometry-based FRET identifies binding intensities in PPARγ1 protein-protein interactions in living cells Source: Theranostics URL:[Link][7]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Methyl-2-(4-nitrophenoxy)propanamide

Executive Summary In modern drug development and active pharmaceutical ingredient (API) manufacturing, the efficient conversion of widely available phenols into their corresponding anilines is a highly sought-after trans...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and active pharmaceutical ingredient (API) manufacturing, the efficient conversion of widely available phenols into their corresponding anilines is a highly sought-after transformation. Traditional methodologies, such as the Bucherer reaction or the use of toxic diethyl chlorophosphate, are often constrained by narrow substrate scopes, extreme temperatures, or hazardous reagents.

2-Methyl-2-(4-nitrophenoxy)propanamide ( C10​H12​N2​O4​ ) emerges as a pivotal intermediate that elegantly circumvents these limitations. By serving as the critical bridging molecule in a one-pot Smiles rearrangement , this compound enables the safe, scalable, and high-yield conversion of 4-nitrophenol to 4-nitroaniline [1].

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, the mechanistic causality behind its structural design, and a self-validating experimental protocol for its synthesis and subsequent rearrangement.

Physicochemical Profiling

Understanding the exact mass, molecular weight, and structural features of 2-methyl-2-(4-nitrophenoxy)propanamide is essential for accurate analytical tracking (e.g., via LC-MS) during synthesis. The quantitative data is summarized in Table 1.

Table 1: Fundamental Chemical Properties
PropertyValueAnalytical Significance
IUPAC Name 2-Methyl-2-(4-nitrophenoxy)propanamideStandardized nomenclature for regulatory filing.
Molecular Formula C10​H12​N2​O4​ Defines elemental composition.
Molecular Weight 224.216 g/mol Required for stoichiometric calculations.
Monoisotopic Mass 224.0797 DaTarget exact mass for high-resolution mass spectrometry (HRMS) [2].
Typical Adducts (LC-MS) m/z 225.08 [M+H]+ Primary ion monitored during In-Process Control (IPC).
H-Bond Donors 1 (Amide NH2​ )Influences crystallization and solvent interactions.
H-Bond Acceptors 4 (Nitro, Ether, Carbonyl)Dictates solubility profile in polar aprotic solvents.

Mechanistic Causality: Why This Specific Structure?

As synthetic chemists, we must look beyond the basic formula and understand why this specific intermediate is so effective for the Smiles rearrangement. The efficiency of 2-methyl-2-(4-nitrophenoxy)propanamide is driven by two distinct structural features that act synergistically:

  • The Kinetic Driver (The Gem-Dimethyl Group): The "2-methyl" (gem-dimethyl) substitution on the propanamide backbone is not merely a structural artifact; it is a kinetic necessity. Through the Thorpe-Ingold effect (gem-dialkyl effect), the bulky methyl groups compress the internal bond angles of the carbon chain. This steric crowding severely restricts the molecule's rotational degrees of freedom, forcing the nucleophilic amide nitrogen into close spatial proximity with the electrophilic ipso-carbon of the aromatic ring. This dramatically lowers the entropic penalty ( ΔS‡ ) of the transition state, accelerating the intramolecular cyclization [1].

  • The Thermodynamic Driver (The 4-Nitro Group): The Smiles rearrangement proceeds via an intramolecular Nucleophilic Aromatic Substitution ( SN​Ar ). The para-nitro group acts as a powerful electron-withdrawing group (EWG). By withdrawing electron density from the aromatic ring, it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and stabilizes the anionic Meisenheimer complex intermediate, driving the reaction forward thermodynamically.

Reaction Pathway Visualization

The following diagram illustrates the complete one-pot workflow, highlighting the formation of the 2-methyl-2-(4-nitrophenoxy)propanamide intermediate and its subsequent transformation.

G N1 4-Nitrophenol + 2-Bromo-2-methylpropanamide N2 Step 1: Etherification (S_N2 Alkylation) N1->N2 N3 2-Methyl-2-(4-nitrophenoxy) propanamide N2->N3 N4 Step 2: Smiles Rearrangement (Intramolecular S_NAr) N3->N4 N5 N-(4-Nitrophenyl)-2-hydroxy -2-methylpropanamide N4->N5 N6 Step 3: Acidic Hydrolysis (Cleavage of Hydroxyamide) N5->N6 N7 4-Nitroaniline (Target API Intermediate) N6->N7

Caption: Reaction workflow for the one-pot synthesis of 4-nitroaniline via a Smiles rearrangement.

Experimental Protocol: A Self-Validating System

To ensure high yields and prevent side reactions, the protocol must be treated as a self-validating system. If Step 1 (Etherification) is not driven to completion before initiating Step 2 (Rearrangement), unreacted 2-bromo-2-methylpropanamide will undergo competitive hydrolysis, severely depressing the overall yield. Therefore, a strict In-Process Control (IPC) gateway is mandated.

Step-by-Step Methodology

Phase 1: Phenoxide Formation & Etherification

  • Charge Reactor: Dissolve 4-nitrophenol (1.0 eq, 10 mmol) in 15 mL of anhydrous N,N-Dimethylacetamide (DMA).

  • Deprotonation: Add powdered Sodium Hydroxide (NaOH, 1.5 eq) in a single portion. Stir at 25°C for 15 minutes. Causality: NaOH deprotonates the phenol to form the highly nucleophilic phenoxide ion. DMA is chosen as a polar aprotic solvent to leave the phenoxide unsolvated and highly reactive.

  • Alkylation: Add 2-bromo-2-methylpropanamide (1.2 eq). Elevate the reactor temperature to 50°C and stir for 2 hours. Causality: Mild heating ensures complete SN​2 displacement of the bromide without prematurely triggering the rearrangement.

Phase 2: The IPC Gateway (Critical Validation) 4. Sampling: Withdraw a 50 µL aliquot, quench in 1 mL Acetonitrile/Water (50:50), and analyze via LC-MS or TLC (Hexane/EtOAc 1:1). 5. Validation Criteria: Proceed to Phase 3 only when 4-nitrophenol is completely consumed and the mass signal for 2-methyl-2-(4-nitrophenoxy)propanamide ( m/z 225.08 [M+H]+ ) is dominant.

Phase 3: Smiles Rearrangement & Hydrolysis 6. Trigger Rearrangement: Add an additional portion of NaOH (2.0 eq) to the reactor. Increase the temperature to 100°C and maintain for 3 hours. Causality: The elevated temperature and excess base deprotonate the amide nitrogen, initiating the intramolecular SN​Ar attack on the aromatic ring to form N-(4-nitrophenyl)-2-hydroxy-2-methylpropanamide. 7. Hydrolysis: Cool the reaction mixture to 25°C. Slowly add 6M aqueous HCl until the pH reaches < 2. Heat the acidic mixture to 80°C for 2 hours. Causality: Acidic hydrolysis cleaves the rearranged hydroxyamide, liberating the target aniline. 8. Isolation: Neutralize the mixture with 2M NaOH, extract with Ethyl Acetate (3 x 20 mL), wash the organic layer with brine, dry over MgSO4​ , and concentrate under vacuum to yield pure 4-nitroaniline [1].

References

  • Mizuno, M., & Yamano, M. (2005). "A New Practical One-Pot Conversion of Phenols to Anilines." Organic Letters, 7(17), 3629–3631. Available at:[Link]

  • PubChemLite Database. "N-(2-methoxy-5-nitrophenyl)propanamide (C10H12N2O4) - Exact Mass and Adduct Profiling Standards." (Utilized for exact mass calculation methodology). Available at:[Link]

Foundational

Thermal Stability and Hazard Evaluation of 2-Methyl-2-(4-nitrophenoxy)propanamide: A Comprehensive Guide

Executive Summary For researchers and process chemists scaling up pharmaceutical intermediates, the thermal hazard profile of a molecule is as critical as its synthetic yield. 2-Methyl-2-(4-nitrophenoxy)propanamide prese...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and process chemists scaling up pharmaceutical intermediates, the thermal hazard profile of a molecule is as critical as its synthetic yield. 2-Methyl-2-(4-nitrophenoxy)propanamide presents a unique convergence of structural motifs—a highly energetic nitroaromatic ring, a sterically hindered ether linkage, and a terminal amide. This whitepaper provides an in-depth, self-validating framework for evaluating the thermal stability of this compound, translating micro-scale calorimetric data into macroscopic process safety protocols.

Structural Risk Analysis & Hazard Causality

The thermal behavior of 2-Methyl-2-(4-nitrophenoxy)propanamide is dictated by the intramolecular synergy of its functional groups. Understanding the causality behind its decomposition is the first step in designing safe scale-up parameters.

  • The Nitroaromatic Moiety: Nitroaromatic compounds are intrinsically energetic and prone to violent, highly exothermic decomposition[1]. The nitro group acts as an internal oxidant. Upon reaching a critical thermal threshold, it can undergo autocatalytic reduction, releasing massive amounts of energy (often ΔHd​ > 500 J/g) and generating non-condensable gases ( NOx​ )[2].

  • The Gem-Dimethyl Ether Linkage: The oxygen atom bridges the nitroaromatic ring and the alpha-carbon of the propanamide. Because this alpha-carbon is substituted with two methyl groups (gem-dimethyl), it is highly sterically hindered. More importantly, homolytic cleavage of this C-O bond yields a tertiary radical. The stabilization of this tertiary radical (via hyperconjugation and the adjacent amide carbonyl) lowers the activation energy required for bond dissociation compared to unbranched aliphatic ethers.

  • The Amide Terminus: At elevated temperatures, primary amides can undergo dehydration to form nitriles, releasing water that can subsequently hydrolyze other intermediates, further complicating the thermal degradation matrix.

Mechanisms of Thermal Degradation

When subjected to thermal stress, 2-Methyl-2-(4-nitrophenoxy)propanamide does not simply melt or boil; it undergoes a cascading radical decomposition. The initial trigger is typically the homolytic cleavage of the weakened C-O ether bond. This generates a highly reactive 4-nitrophenoxy radical and a relatively stable tertiary propanamide radical. The phenoxy radical subsequently triggers the autocatalytic breakdown of the nitro group, leading to a thermal runaway[3].

Pathway A 2-Methyl-2-(4-nitrophenoxy) propanamide B Homolytic C-O Cleavage A->B Heat (>240°C) C 4-Nitrophenoxy Radical B->C D Tertiary Amide Radical B->D E Autocatalytic NOx Release C->E Nitro Reduction F Exothermic Runaway E->F ΔH < -500 J/g

Caption: Proposed radical-mediated thermal degradation pathway of 2-Methyl-2-(4-nitrophenoxy)propanamide.

Self-Validating Experimental Workflow

To establish absolute trustworthiness in process safety, thermal hazard evaluation cannot rely on a single analytical technique. We employ a self-validating loop: DSC provides rapid screening, TGA confirms the physical nature of the thermal event, and ARC scales the kinetics to adiabatic plant conditions[2].

  • Screening (DSC): Differential Scanning Calorimetry identifies the onset temperature ( Tonset​ ) and the total energy release ( ΔHd​ ). However, because DSC uses milligram quantities and high heating rates, it often overestimates the safe processing temperature[2].

  • Verification (TGA): Thermogravimetric Analysis is run in parallel. If a DSC exotherm perfectly aligns with a massive TGA mass loss, we validate that the event is a gas-generating decomposition, not a crystalline phase transition.

  • Adiabatic Scaling (ARC): Accelerating Rate Calorimetry eliminates heat loss to the environment, mimicking a large-scale reactor[4]. This provides the true Time-to-Maximum Rate (TMR) and the Self-Accelerating Decomposition Temperature (SADT), validating the micro-scale DSC data for macro-scale manufacturing.

Workflow Step1 1. DSC Screening Identify T_onset & ΔH Heating rate: 5 °C/min Step2 2. TGA Analysis Differentiate phase change vs. gas-generating decomposition Step1->Step2 If ΔH > 100 J/g (Exothermic) Step3 3. ARC (Adiabatic) Determine SADT & TMR_ad Heat-Wait-Seek mode Step2->Step3 Confirmed Mass Loss Step4 4. Kinetic Modeling Calculate Activation Energy (Ea) Define Plant Safety Limits Step3->Step4 Adiabatic Kinetic Data

Caption: Sequential, self-validating workflow for comprehensive thermal hazard evaluation.

Detailed Experimental Protocols

The following methodologies are engineered to ensure reproducibility and operator safety when handling energetic nitroaromatics[1].

Protocol A: Micro-Scale Thermal Screening (DSC)

Causality: We utilize gold-plated, high-pressure crucibles because the rapid evolution of NOx​ gases during nitroaromatic decomposition will rupture standard aluminum pans, invalidating the enthalpy integration.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 2-Methyl-2-(4-nitrophenoxy)propanamide into a 20 μL high-pressure gold-plated crucible[1]. Seal hermetically.

  • Atmosphere Control: Purge the DSC furnace with ultra-high purity nitrogen at a flow rate of 50 mL/min to eliminate oxidative artifacts.

  • Dynamic Heating: Apply a linear heating rate of 5 °C/min from 25 °C to 400 °C.

  • Data Acquisition: Identify Tonset​ as the intersection of the baseline and the extrapolated tangent of the leading edge of the exothermic peak. Integrate the area under the curve to determine ΔHd​ (J/g).

Protocol B: Adiabatic Hazard Evaluation (ARC)

Causality: DSC cannot simulate the thermal inertia of a 1000-liter reactor. ARC operates under strict adiabatic conditions (zero heat loss), allowing us to capture the exact moment a runaway reaction becomes self-sustaining[2].

  • Sample Loading: Load 2.0 g of the compound into a spherical Hastelloy test cell. Attach a high-resolution pressure transducer to monitor gas evolution.

  • Heat-Wait-Seek (HWS) Cycle:

    • Heat: Elevate the temperature by 5 °C.

    • Wait: Hold isothermally for 15 minutes to allow for thermal equilibration across the sample.

    • Seek: Monitor the self-heating rate. If the rate remains below 0.02 °C/min, initiate the next Heat step. If it exceeds 0.02 °C/min, the instrument locks into Adiabatic Mode [2].

  • Adiabatic Tracking: The ARC oven dynamically matches the sample temperature, preventing any heat from escaping.

  • Endpoint & Analysis: Terminate the run when the self-heating rate exceeds 10 °C/min or the temperature reaches 350 °C. Extract the adiabatic temperature rise ( ΔTad​ ) and calculate the Time-to-Maximum Rate ( TMRad​ ).

Quantitative Data & Process Safety Translation

Based on the structural profiling of related nitroaromatic ethers and amides[5],[1], the thermal stability metrics for 2-Methyl-2-(4-nitrophenoxy)propanamide are summarized below. Note: These represent critical threshold ranges for this chemical class and must be empirically verified per batch.

ParameterAnalytical TechniqueRepresentative Value RangeProcess Safety Implication
Tonset​ DSC240 °C – 275 °CDefines the absolute ceiling for chemical processing. Operating temperatures must remain at least 50 °C below this value.
ΔHd​ DSC-800 to -1200 J/gHighly energetic[1]. Values exceeding -500 J/g indicate a severe explosion hazard upon confinement.
Mass Loss TGA> 65%Confirms the generation of non-condensable gases ( NOx​ , CO2​ , CO ), necessitating emergency pressure relief systems.
TSADT​ ARC (Calculated)180 °C – 210 °CThe Self-Accelerating Decomposition Temperature dictates safe parameters for bulk storage and transport.
TMRad​ ARC24 hours at ~190 °CProvides the critical time window available for plant operators to initiate emergency cooling or quench protocols.

Scale-Up Directive: The substantial enthalpy of decomposition ( ΔHd​ ) combined with significant gas evolution means that any scale-up of 2-Methyl-2-(4-nitrophenoxy)propanamide must be conducted in reactors equipped with adequately sized rupture disks. Distillation or drying processes should strictly avoid approaching the 180 °C threshold to prevent the initiation of the autocatalytic nitro-reduction cascade[5].

References

  • Badeen, C. M., Turcotte, R., Hobenshield, E., & Berretta, S. (2011). "Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures." Journal of Hazardous Materials.[Link]

  • Pasturenzi, C., et al. (2021). "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry." Organic Process Research & Development, 25(3), 541-548.[Link]

  • Townsend, I. (1991). "A basic strategy for the thermal stability assessment of pharmaceutical synthetic intermediates and products." Journal of Thermal Analysis, 37(9), 2031-2066.[Link]

  • Fayet, G., Rotureau, P., Joubert, L., & Adamo, C. (2011). "Predicting the Thermal Stability of Nitroaromatic Compounds Using Chemoinformatic Tools." Molecular Informatics, 30(7), 623-634.[Link]

  • Zhang, G., et al. (2017). "Thermal hazard assessment of TNT and DNAN under adiabatic condition by using accelerating rate calorimeter (ARC)." Journal of Thermal Analysis and Calorimetry.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Design for 2-Methyl-2-(4-nitrophenoxy)propanamide Studies

O→N Smiles Rearrangement Workflows, Mechanistic Evaluation, and Protocol Optimization Scientific Rationale & Mechanistic Overview In the development of non-steroidal antiandrogens (e.g., bicalutamide analogs) and selecti...

Author: BenchChem Technical Support Team. Date: March 2026

O→N Smiles Rearrangement Workflows, Mechanistic Evaluation, and Protocol Optimization

Scientific Rationale & Mechanistic Overview

In the development of non-steroidal antiandrogens (e.g., bicalutamide analogs) and selective androgen receptor modulators (SARMs), the synthesis of highly substituted anilines is a critical bottleneck. Direct amination of electron-deficient aromatic rings often requires harsh conditions or expensive palladium catalysts.

2-Methyl-2-(4-nitrophenoxy)propanamide serves as a highly activated, self-contained precursor for the Truce-Smiles rearrangement —an intramolecular O→N aryl migration that elegantly converts phenols into anilines 1.

The experimental design for this compound relies on two fundamental mechanistic pillars:

  • The Electronic Effect: The para-nitro group acts as a powerful electron-withdrawing group (EWG). By significantly lowering the LUMO of the aromatic ring, it renders the ipso-carbon highly susceptible to nucleophilic attack by the deprotonated amide nitrogen 2.

  • The Thorpe-Ingold (Gem-Dimethyl) Effect: The bulky gem-dimethyl groups on the alpha-carbon restrict the conformational freedom of the alkyl chain. This drastically reduces the activation entropy ( ΔS‡ ), forcing the reactive amide nitrogen into close spatial proximity with the ipso-carbon and accelerating the formation of the spirocyclic Meisenheimer transition state.

Pathway Visualization

G A 4-Nitrophenol + 2-Bromo-2-methylpropanamide B 2-Methyl-2-(4-nitrophenoxy) propanamide A->B K2CO3, DMF (Williamson Ether) C Spirocyclic Meisenheimer Complex B->C Base (e.g., NaH) Deprotonation D N-(4-Nitrophenyl)-2-hydroxy- 2-methylpropanamide C->D O→N Aryl Migration E 4-Nitroaniline (Hydrolysis Product) D->E Acid/Base Hydrolysis

Workflow of the O→N Smiles rearrangement of 2-methyl-2-(4-nitrophenoxy)propanamide.

Experimental Protocols: A Self-Validating System

Protocol A: Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanamide

Causality Check: Traditional SN​2 reactions fail on tertiary alkyl halides due to competing E2 elimination. However, in this system, the basic conditions promote the transient formation of a highly reactive α -lactam (aziridinone) intermediate from 2-bromo-2-methylpropanamide, which is subsequently opened by the 4-nitrophenoxide nucleophile 1.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 4-nitrophenol (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL). Add anhydrous K2​CO3​ (2.0 equiv). Rationale: 4-Nitrophenol ( pKa​≈7.1 ) is easily deprotonated by K2​CO3​ . DMF leaves the resulting phenoxide "naked" and highly nucleophilic.

  • Alkylation: Stir at room temperature for 30 minutes until a deep yellow color persists (indicating phenoxide formation). Add 2-bromo-2-methylpropanamide (1.2 equiv) in one portion.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 4–6 hours.

  • Quench & Extraction: Cool to room temperature and pour into ice-cold distilled water (100 mL). Extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with 1M NaOH ( 2×20 mL) to remove unreacted 4-nitrophenol, followed by brine.

  • Validation (TLC & NMR):

    • TLC: Disappearance of the bright yellow, UV-active 4-nitrophenol spot.

    • 1H NMR ( DMSO−d6​ ): Look for the diagnostic gem-dimethyl singlet at ∼1.5 ppm (6H) and two broad singlets at ∼7.2 and 7.5 ppm corresponding to the primary amide NH2​ protons.

Protocol B: O→N Smiles Rearrangement

Causality Check: The rearrangement requires sufficient thermal energy to overcome the activation barrier of the spirocyclic intermediate. While strong bases like NaH can be used, optimized one-pot catalytic systems utilizing K2​CO3​/KI at elevated temperatures prevent unwanted side reactions and improve thermodynamic yields 3.

Step-by-Step Methodology:

  • Preparation: Dissolve isolated 2-methyl-2-(4-nitrophenoxy)propanamide (5 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add K2​CO3​ (2.0 equiv) and a catalytic amount of KI (0.1 equiv). Rationale: KI acts as a phase-transfer/activation catalyst in the complex reaction matrix, stabilizing the ionic transition states.

  • Rearrangement: Heat the mixture to 150 °C under a nitrogen atmosphere for 4 hours.

  • Isolation: Cool the mixture, dilute with water, and acidify to pH 5 using 1M HCl. Extract with Ethyl Acetate. The acidification ensures the newly formed secondary amine/phenol byproducts are properly partitioned.

  • Validation (Spectral Shift):

    • FTIR: The primary amide C=O stretch ( ∼1680 cm−1 ) shifts, and a broad O−H stretch ( ∼3300 cm−1 ) appears.

    • 1H NMR ( DMSO−d6​ ): The primary amide protons disappear. A new, highly deshielded secondary amide N−H proton appears at ∼9.8 ppm, and an aliphatic O−H proton appears at ∼5.5 ppm.

Quantitative Data: Rearrangement Optimization

The choice of base and temperature dictates the equilibrium of the O→N migration. The table below summarizes the optimization parameters for the rearrangement of 2-aryloxy-2-methylpropanamides to their corresponding N-aryl-2-hydroxy derivatives [[3]]().

EntryBase (Equivalents)CatalystSolventTemp (°C)Time (h)Yield of Rearranged Product (%)Mechanistic Observation
1 K2​CO3​ (2.0)NoneDMF90445Incomplete deprotonation; stalled at ether intermediate.
2 Cs2​CO3​ (2.0)NoneDMF90465Cesium effect enhances nucleophilicity, but thermal energy is too low.
3NaH (1.5)NoneTHF65282Strong base drives reaction, but risks degradation of nitroaromatics.
4 K2​CO3​ (2.0) KI (0.1) DMF 150 4 92 Optimal thermodynamic control; clean spirocyclic transition.

References

  • Coutts, I. G. C., & Southcott, M. R. (1990). The conversion of phenols to primary and secondary aromatic amines via a Smiles rearrangement. Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

  • Xie, Y.-S., et al. (2013). One-Pot Conversion of Phenols to Anilines via Smiles Rearrangement. Tetrahedron Letters. URL:[Link]

  • Zhao, J., et al. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. PMC / NIH. URL:[Link]

Sources

Application

Application Notes and Protocols: 2-Methyl-2-(4-nitrophenoxy)propanamide as a Multifaceted Research Tool in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the potential applications of 2-Methyl-2-(4-nitrophenoxy)propanamide as a versatile resea...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the potential applications of 2-Methyl-2-(4-nitrophenoxy)propanamide as a versatile research tool in molecular biology. While direct literature on this specific molecule is emerging, its structural features—a propanamide core and a reactive 4-nitrophenoxy moiety—suggest a broad utility in several research domains. By drawing parallels with structurally related compounds, we explore its potential as a modulator of enzymatic activity, a candidate for cytotoxicity studies, and a probe for investigating cellular redox biology. This guide offers detailed experimental protocols, data interpretation frameworks, and visualizations to empower researchers to explore the full potential of this compound.

Introduction and Rationale

2-Methyl-2-(4-nitrophenoxy)propanamide is a synthetic organic compound characterized by a stable propanamide backbone linked to a 4-nitrophenyl ether. The propanamide scaffold is a common feature in many biologically active molecules, including enzyme inhibitors and anticancer agents. The 4-nitrophenoxy group is a particularly interesting functional moiety; the nitro group is strongly electron-withdrawing, making the compound a potential candidate for various biological interactions and redox-based reactions.[1][2]

Derivatives of the closely related 2-(4-hydroxyphenoxy)propanamide scaffold have been successfully utilized in the development of kinase inhibitors, as well as antibacterial and anticancer agents.[3] Furthermore, the N,2-dimethyl derivative of the title compound is noted for its potential in studying enzyme inhibition and receptor binding.[4] Given these precedents, 2-Methyl-2-(4-nitrophenoxy)propanamide stands out as a promising, yet underexplored, tool for molecular biology research. This guide will provide the foundational knowledge and practical protocols to investigate its utility in three key areas:

  • Enzyme Inhibition: As a probe to screen for and characterize the inhibition of various enzymes.

  • Cytotoxicity and Anticancer Research: As a potential cytotoxic agent for cancer cell lines.

  • Redox Biology: As a tool to study cellular oxidative stress through redox cycling.

Proposed Research Application: Enzyme Inhibition

The structural framework of 2-Methyl-2-(4-nitrophenoxy)propanamide suggests its potential as an enzyme inhibitor. The amide and ether linkages provide opportunities for hydrogen bonding, while the aromatic ring can engage in hydrophobic or pi-stacking interactions within an enzyme's active site. The nitro group, with its strong electron-withdrawing properties, can significantly influence the electronic distribution of the molecule, potentially enhancing its binding affinity to specific protein targets.[4]

Protocol 1: General In Vitro Enzyme Inhibition Assay

This protocol provides a generalized framework for assessing the inhibitory effect of 2-Methyl-2-(4-nitrophenoxy)propanamide against a chosen enzyme. The specific substrate and buffer conditions should be optimized for the enzyme of interest.[5][6]

A. Principle

The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the test compound. A decrease in the reaction rate in the presence of the compound indicates inhibition. The half-maximal inhibitory concentration (IC50) is then determined, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[7]

B. Materials and Reagents

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • 2-Methyl-2-(4-nitrophenoxy)propanamide (stock solution in DMSO)

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplates (clear, flat-bottom)

  • Microplate reader

  • Positive control inhibitor (if available)

C. Step-by-Step Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of 2-Methyl-2-(4-nitrophenoxy)propanamide (e.g., 10 mM in 100% DMSO).

    • Create a serial dilution of the compound in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

    • Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.

  • Assay Setup (96-well plate):

    • Test Wells: Add a fixed volume of the enzyme solution and the serially diluted compound to each well.

    • Negative Control Well: Add the enzyme solution and assay buffer with the same concentration of DMSO as the test wells (no inhibitor). This represents 100% enzyme activity.

    • Positive Control Well: Add the enzyme solution and a known inhibitor of the enzyme.

    • Blank Well: Add assay buffer and substrate only (no enzyme) to correct for background absorbance.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the compound to bind to the enzyme.

  • Initiation of Reaction:

    • Add the substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance (or fluorescence) at the appropriate wavelength using a microplate reader in kinetic mode for a set period (e.g., 10-20 minutes).

D. Data Analysis

  • Calculate the reaction rate (V) for each concentration of the inhibitor (slope of the absorbance vs. time curve).

  • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Hypothetical Data Presentation
Enzyme TargetPutative IC50 (µM) of 2-Methyl-2-(4-nitrophenoxy)propanamide
Kinase A15.2
Protease B> 100
Phosphatase C22.8
Methyltransferase D5.6

Proposed Research Application: Cytotoxicity and Anticancer Studies

Many nitroaromatic compounds exhibit cytotoxic properties, which can be harnessed for therapeutic purposes, particularly in oncology.[8] The mechanism of cytotoxicity can be multifaceted, including the induction of apoptosis or the generation of cytotoxic reactive oxygen species (ROS) through redox cycling. The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and, conversely, cytotoxicity.[9][10]

Protocol 2: Cell Viability Assessment by MTT Assay

A. Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[11][12]

B. Materials and Reagents

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Methyl-2-(4-nitrophenoxy)propanamide (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

C. Step-by-Step Procedure

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-Methyl-2-(4-nitrophenoxy)propanamide in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound (e.g., 0.1 µM to 200 µM).

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

    • Incubate for 24, 48, or 72 hours.

  • MTT Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

D. Data Analysis

  • Subtract the absorbance of a blank well (medium only) from all readings.

  • Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance_treated / Absorbance_control) * 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Experimental Workflow and Data Presentation

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells (96-well plate) treat 2. Treat with Compound (24-72h incubation) seed->treat add_mtt 3. Add MTT Reagent (4h incubation) treat->add_mtt solubilize 4. Solubilize Formazan (add DMSO) add_mtt->solubilize read 5. Read Absorbance (570 nm) solubilize->read calculate 6. Calculate IC50 read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Concentration (µM)% Cell Viability (48h)
0 (Control)100
195.4
582.1
1065.7
2548.9
5023.5
1008.2

Proposed Research Application: Redox Biology and Hypoxia Studies

The nitroaromatic group of 2-Methyl-2-(4-nitrophenoxy)propanamide is susceptible to enzymatic reduction within the cell. Flavoenzymes, such as NADPH:cytochrome P-450 reductase, can catalyze the single-electron reduction of the nitro group to form a nitro anion radical.[13] In the presence of oxygen, this radical can transfer the electron to molecular oxygen, generating a superoxide anion (O2•−) and regenerating the parent nitro compound. This process, known as redox cycling, can lead to a state of oxidative stress.[14][15]

This property can be exploited in two ways:

  • Studying Oxidative Stress: The compound can be used to induce and study the cellular responses to oxidative stress.

  • Hypoxia Probe: Under hypoxic (low oxygen) conditions, the nitro anion radical is less likely to be re-oxidized. It can undergo further reduction to form nitroso and hydroxylamine intermediates, which can be cytotoxic or react with cellular components. This makes nitroaromatic compounds valuable tools for studying hypoxia, a condition prevalent in solid tumors.[13]

Redox_Cycling Compound Ar-NO2 (Parent Compound) Radical Ar-NO2•− (Nitro Anion Radical) Compound->Radical + e- Radical->Compound - e- Hypoxia Further Reduction (Cytotoxic Products) Radical->Hypoxia + e- Oxygen O2 Radical->Oxygen transfers e- Enzyme NAD(P)H-oxidizing Flavoenzymes Enzyme->Compound e- ROS O2•− (Superoxide) Oxygen->ROS NoOxygen Hypoxia (Low O2)

Caption: Proposed redox cycling of 2-Methyl-2-(4-nitrophenoxy)propanamide.

Conclusion and Future Directions

2-Methyl-2-(4-nitrophenoxy)propanamide presents itself as a chemical scaffold with significant untapped potential in molecular biology research. Based on the established activities of structurally analogous compounds, it is a prime candidate for investigation as an enzyme inhibitor, a cytotoxic agent, and a modulator of cellular redox status. The protocols and conceptual frameworks provided in this guide offer a solid starting point for researchers to explore these applications. Future work should focus on screening this compound against diverse panels of enzymes and cancer cell lines to elucidate its specific targets and mechanisms of action. Furthermore, chemical modification of the propanamide or nitrophenyl moieties could lead to the development of more potent and selective derivatives, paving the way for novel therapeutic leads or more refined molecular probes.

References

  • Nemeikaitė-Čėnienė, A., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Antioxidants, 10(8), 1290. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • Aroonsri, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biophysical Reports, 1(1), 100003. Retrieved from [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Yuan, Y., et al. (2025). Alternating Current-Driven Bioredox Cycling Achieves in Situ Deep Mineralization of Nitroaromatic Pollutants in Sediments. Environmental Science & Technology. Retrieved from [Link]

  • Čėnas, N., et al. (2021). Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells. Pharmaceuticals, 14(6), 519. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

  • ResearchGate. (n.d.). Redox potentials of various nitroaromatic compounds. Retrieved from [Link]

  • Williams, D. E., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Cellular and Molecular Life Sciences, 65(21), 3445–3463. Retrieved from [Link]

  • Fu, P. P., et al. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 655–675. Retrieved from [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • ResearchGate. (2022). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Enzyme Assay Protocol. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-dimethyl-N-[(4-nitrophenyl)methyl]propanamide. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 2-methyl-2-(4-nitrophenoxy)-N-(4-nitrophenyl)propanamide. Retrieved from [Link]

  • ChemSrc. (n.d.). Propanamide,2-methyl-N-(4-nitrophenyl)-. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Propanamide, 2-methyl- Properties. Retrieved from [Link]

  • MDPI. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]

  • ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Hydroxy-phenoxy)-propionic acid. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: A Framework for In-Vitro Dose-Response Characterization of 2-Methyl-2-(4-nitrophenoxy)propanamide

Introduction: The Challenge of a Novel Chemical Entity 2-Methyl-2-(4-nitrophenoxy)propanamide is a novel small molecule for which no public biological data currently exists. Its structure, featuring a propanamide linked...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of a Novel Chemical Entity

2-Methyl-2-(4-nitrophenoxy)propanamide is a novel small molecule for which no public biological data currently exists. Its structure, featuring a propanamide linked to a nitrophenoxy group, suggests potential bioactivity, as nitro-aromatic compounds are known to participate in a range of biological processes, from antimicrobial to anti-inflammatory effects[1][2]. However, without empirical data, all in-vitro applications must begin with a systematic and rigorous determination of its effective and cytotoxic concentration range.

This document provides a comprehensive, field-proven framework for establishing the appropriate dosage and concentration of a novel compound like 2-Methyl-2-(4-nitrophenoxy)propanamide for in-vitro experiments. The protocols herein are designed to be self-validating, incorporating essential controls and logical workflows to ensure data integrity and reproducibility. The primary goal is to determine the compound's half-maximal inhibitory concentration (IC50), a key metric of drug potency, which represents the concentration required to inhibit a biological process by 50%[3][4][5].

Physicochemical Characterization & Stock Solution Preparation

The first critical step is to prepare a stable, concentrated stock solution. The accuracy of all subsequent dilutions and biological data depends entirely on the quality of this stock.

2.1 Solubility Assessment (Small-Scale) Before preparing a large batch, it is crucial to determine the optimal solvent. Dimethyl sulfoxide (DMSO) is the most common choice for hydrophobic small molecules due to its high solubilizing capacity and miscibility with aqueous cell culture media[6].

  • Scientist's Note: While DMSO is effective, it can be toxic to cells at higher concentrations. It is a standard practice to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid confounding cytotoxic effects[6][7].

2.2 Protocol: Preparation of a 10 mM Master Stock Solution

This protocol assumes a target concentration of 10 mM. Adjust calculations based on the required concentration and available compound mass.

Materials:

  • 2-Methyl-2-(4-nitrophenoxy)propanamide (Molecular Weight: 300.31 g/mol , assuming the N-phenyl derivative as a reference[8])

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or cryovial

  • Calibrated analytical balance

  • Sterile, DMSO-compatible pipette tips

Procedure:

  • Preparation: Perform all steps in a chemical fume hood or a biological safety cabinet to maintain sterility.

  • Weighing: Carefully weigh out 3.00 mg of the compound and transfer it to the sterile amber vial.

  • Solvent Addition: Add 1.00 mL of sterile DMSO to the vial. This will yield a final concentration of 10 mM.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath[9]. Visually inspect for complete dissolution.

  • Storage: Store the master stock solution at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes[9].

Initial Dose Range-Finding Cytotoxicity Assay

The goal of this initial experiment is to identify a broad concentration range that spans from no observable effect to complete cell death. This allows for the selection of a more focused range for the definitive IC50 experiment. A resazurin-based assay (also known as AlamarBlue) is recommended for its sensitivity, simplicity, and non-destructive nature[10][11][12][13].

3.1 Principle of the Resazurin Assay Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin into the pink, highly fluorescent resorufin[12]. The fluorescence intensity is directly proportional to the number of living cells, providing a robust measure of cell viability[10][14].

3.2 Protocol: Wide-Range Cytotoxicity Screen

Procedure:

  • Cell Seeding: Plate your chosen cell line in a 96-well, clear-bottom, black-walled plate at a pre-determined optimal density. Allow cells to adhere and recover overnight.

  • Compound Dilution: Prepare a series of broad, logarithmic dilutions from the 10 mM master stock. A suggested starting range is 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, and 1 nM.

    • Pro-Tip: Perform serial dilutions in cell culture medium. Always include a "vehicle control" containing the highest concentration of DMSO used in the experiment (e.g., 0.5%) but no compound[7][15]. Also include an "untreated control" (cells with medium only) and a "blank control" (medium only, no cells)[15][16][17].

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various compound dilutions.

  • Incubation: Incubate the plate for a standard exposure time (e.g., 24, 48, or 72 hours) under normal cell culture conditions (37°C, 5% CO2).

  • Assay: Add resazurin reagent (typically 10-20 µL per 100 µL of medium) to each well and incubate for 1-4 hours, or as recommended by the manufacturer[14].

  • Measurement: Read the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm[10][14].

Definitive Dose-Response (IC50) Determination

Based on the results from the range-finding assay, a narrower, more focused set of concentrations is selected to generate a detailed dose-response curve.

4.1 Experimental Design Select a range of 8-12 concentrations that bracket the approximate point of 50% viability observed in the initial screen. A 2-fold or 3-fold serial dilution is common for this step[18].

Parameter Recommendation Rationale
Cell Line Application-specific (e.g., A549, MCF-7)The compound's effect can be cell-type dependent.
Seeding Density Optimize for log-phase growth during assayEnsures results reflect inhibition, not nutrient depletion.[17]
Concentration Range 8-12 points, bracketing the estimated IC50Provides sufficient data points for accurate non-linear regression.
Replicates Minimum of triplicate wells per conditionEnsures statistical significance and reliability.[18]
Incubation Time 24, 48, or 72 hoursTime-dependency of the compound's effect can be evaluated.
Controls Vehicle, Untreated, Blank, Positive ControlEssential for data normalization and assay validation.[15]

4.2 Protocol: IC50 Determination using MTT Assay The MTT assay is a classic colorimetric endpoint assay. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][19] The amount of formazan, once solubilized, is proportional to the number of living cells[20].

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-4 from the Resazurin protocol (3.2), using the refined concentration series determined from the range-finding experiment.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[16][17][19]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[20]

  • Plate Agitation: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[16][20]

  • Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16][19]

Data Analysis and Interpretation

Accurate data analysis is critical for determining the IC50 value.

5.1 Data Normalization

  • Subtract the average absorbance/fluorescence of the "blank" wells from all other wells.

  • Normalize the data to the vehicle control. The viability of the vehicle control wells is set to 100%. The viability of treated wells is expressed as a percentage of the vehicle control.[4]

Calculation: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

5.2 Curve Fitting Plot the normalized % Viability (Y-axis) against the logarithm of the compound concentration (X-axis). Use a non-linear regression model to fit a sigmoidal dose-response curve (variable slope)[3][21][22]. Software such as GraphPad Prism is the industry standard for this analysis[3][23][24]. The IC50 is the concentration at which the curve passes through the 50% viability mark[5].

Visualized Workflows and Hypothetical Mechanisms

Experimental Workflow for IC50 Determination

IC50_Workflow Figure 1: General Workflow for In-Vitro IC50 Determination cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Compound Compound Powder Stock Prepare 10 mM Master Stock in DMSO Compound->Stock Aliquots Aliquot & Store at -80°C Stock->Aliquots Dilutions Prepare Serial Dilutions (Range-Finding or Definitive) Aliquots->Dilutions Plate Seed Cells in 96-Well Plate Treat Treat Cells with Compound & Controls Plate->Treat Dilutions->Treat Incubate Incubate for 24-72 hours Treat->Incubate Assay Perform Viability Assay (e.g., MTT or Resazurin) Incubate->Assay Read Read Plate (Absorbance/Fluorescence) Assay->Read Normalize Normalize Data to Vehicle Control Read->Normalize Plot Plot log(Conc) vs. % Viability Normalize->Plot Fit Non-linear Regression (Sigmoidal Curve Fit) Plot->Fit IC50 Determine IC50 Value Fit->IC50 MAPK_Pathway Figure 2: Hypothetical Inhibition of the MAPK/ERK Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF p Response Cell Proliferation, Survival, Differentiation TF->Response Inhibitor Hypothetical Compound (2-Methyl-2-(4-nitrophenoxy)propanamide) Inhibitor->MEK Inhibition

Caption: Hypothetical Inhibition of the MAPK/ERK Pathway.

References

  • Choosing a dose-response equation. (n.d.). GraphPad Prism 11 Curve Fitting Guide. Retrieved from [Link]

  • A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. (2026, January 7). Oreate AI Blog. Retrieved from [Link]

  • How to calculate IC50 for my dose response? (2016, October 4). ResearchGate. Retrieved from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Celigo. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved from [Link]

  • How to calculate IC50. (n.d.). Science Gateway. Retrieved from [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024, November 26). MDPI. Retrieved from [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024, November 26). PubMed. Retrieved from [Link]

  • Dose-response - Key concepts. (n.d.). GraphPad Prism 11 Curve Fitting Guide. Retrieved from [Link]

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. (2024, March 26). IRIS. Retrieved from [Link]

  • Tutorial: Plotting dose-response curves. (n.d.). GraphPad. Retrieved from [Link]

  • Resazurin Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. (2024, March 23). ResearchGate. Retrieved from [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025, August 22). YouTube. Retrieved from [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). PMC. Retrieved from [Link]

  • Drug dose-response data analysis. (2021, January 6). Towards Data Science. Retrieved from [Link]

  • Generating DMSO Stocks for Cell Culture. (2018, June 1). Bridges Lab Protocols. Retrieved from [Link]

  • In Vitro Assays for Screening Small Molecules. (n.d.). PubMed. Retrieved from [Link]

  • Design of optimal concentrations for in vitro cytotoxicity experiments. (n.d.). PMC. Retrieved from [Link]

  • DMSO usage in cell culture. (2023, February 1). LifeTein. Retrieved from [Link]

  • How to prepare sterile drug solution in DMSO for cell culture? (2024, September 12). Reddit. Retrieved from [Link]

  • 2-methyl-2-(4-nitrophenoxy)-N-(4-nitrophenyl)propanamide. (n.d.). Moshang Chemical. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI. Retrieved from [Link]

  • Propanamide,2-methyl-N-(4-nitrophenyl)- (n.d.). Chemsrc. Retrieved from [Link]

  • In vitro small molecule screening to inform novel candidates for use in fluconazole combination therapy in vivo against Coccidioides. (2024, August 20). PMC. Retrieved from [Link]

  • In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. (2014, January 22). PLOS ONE. Retrieved from [Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. (2022, February 10). ACS Publications. Retrieved from [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). MDPI. Retrieved from [Link]

  • Design of optimal concentrations for in vitro cytotoxicity experiments. (2024, November 16). ResearchGate. Retrieved from [Link]

  • Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). (2021, April 6). Medic UPM. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). MDPI. Retrieved from [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2017, February 15). PubMed. Retrieved from [Link]

  • Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b]t[3][19]hiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. (n.d.). JOCPR. Retrieved from [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 2-Methyl-2-(4-nitrophenoxy)propanamide

Executive Summary & Mechanistic Context 2-Methyl-2-(4-nitrophenoxy)propanamide is a sterically hindered aryloxy amide primarily utilized as a critical intermediate in the one-pot conversion of 4-nitrophenol to 4-nitroani...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

2-Methyl-2-(4-nitrophenoxy)propanamide is a sterically hindered aryloxy amide primarily utilized as a critical intermediate in the one-pot conversion of 4-nitrophenol to 4-nitroaniline[1]. This transformation relies on an initial O-alkylation followed by a base-promoted Smiles rearrangement[2]. Due to the tertiary nature of the alkylating agent (2-bromo-2-methylpropanamide), the initial O-alkylation is notoriously sluggish and prone to side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize this synthesis and its downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is the O-alkylation of 4-nitrophenol with 2-bromo-2-methylpropanamide so slow, and how can I accelerate it? A: The electrophile, 2-bromo-2-methylpropanamide, is a tertiary bromide. Standard SN2 reactions are highly disfavored here due to severe steric hindrance at the alpha-carbon. To force this reaction, you must maximize the nucleophilicity of the phenoxide. This is achieved by using a polar aprotic solvent like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA), which leaves the phenoxide anion "naked" and highly reactive[1].

Q2: Can I substitute Sodium Hydroxide (NaOH) with Sodium Hydride (NaH) or Potassium Carbonate (K2CO3)? A: We strongly advise against NaH for this specific scale-up. While NaH quantitatively deprotonates the phenol, using it in DMF introduces the risk of runaway exothermic degradation. Conversely, K2CO3 is too weak to efficiently drive the subsequent Smiles rearrangement, which requires deprotonation of the amide nitrogen (pKa ~15-16). Powdered NaOH offers the optimal balance of safety and basicity for both the alkylation and rearrangement steps[1].

Q3: Why does the 4-nitro substituent make the Smiles rearrangement easier compared to an unsubstituted phenol? A: The Smiles rearrangement proceeds via an intramolecular nucleophilic attack by the amidyl anion onto the ipso-carbon of the aromatic ring, forming a spiro-Meisenheimer complex. The strongly electron-withdrawing 4-nitro group depletes electron density at the ipso-position, drastically lowering the activation energy for this attack and stabilizing the intermediate complex[1].

Troubleshooting Guide

Issue A: High levels of unreacted 4-nitrophenol after 72 hours.

  • Root Cause: Hydrolysis of the alkylating agent competing with SN2 SN1 pathways.

  • Causality: If water is present in the solvent, the hydroxide ion will preferentially hydrolyze the tertiary bromide to an alcohol rather than facilitating the O-alkylation.

  • Solution: Ensure DMF/DMA is strictly anhydrous. Add the 2-bromo-2-methylpropanamide in 3 portions over 2 hours rather than all at once to minimize localized side reactions.

Issue B: Premature Smiles rearrangement during intermediate isolation.

  • Root Cause: Elevated temperatures during the O-alkylation phase.

  • Causality: The Smiles rearrangement is thermally activated. If the O-alkylation temperature exceeds 30°C in the presence of excess base, the intermediate will spontaneously rearrange.

  • Solution: Maintain the O-alkylation reaction strictly at room temperature (20-25°C). If isolating the intermediate, quench the reaction with cold water to neutralize the basicity before the temperature rises[1].

Quantitative Data & Condition Optimization

Table 1: Effect of Base and Solvent on O-Alkylation Yield

Solvent Base Temp (°C) Yield (%) Mechanistic Rationale
THF K2CO3 65 <20 Weak base; poor solubility of phenoxide; low nucleophilicity.
DMF NaH 25 ~50 Risk of runaway exotherm; side reactions with solvent.

| DMF | NaOH | 25 | >85 | Optimal balance of basicity and safety; DMF leaves phenoxide unsolvated[1]. |

Table 2: Substituent Effects on Smiles Rearrangement Kinetics (at 50°C)

Substituent Electronic Nature Reaction Time Yield of Aniline (%)
4-NO2 Strongly EWD 2-4 hours 86[1]
4-Cl Weakly EWD 12-24 hours 75
4-CH3 EDG >48 hours <10

(EWD = Electron-Withdrawing Group; EDG = Electron-Donating Group)

Self-Validating Experimental Protocols

Protocol A: Synthesis and Isolation of 2-Methyl-2-(4-nitrophenoxy)propanamide

  • Phenoxide Formation: Dissolve 4-nitrophenol (1.0 eq) in anhydrous DMF (1.5 mL/mmol). Add powdered NaOH (3.0 eq).

    • Validation Check: The solution will immediately transition from pale yellow to a deep, vibrant orange/red. This optical shift confirms quantitative deprotonation to the phenoxide anion.

  • Alkylation: Stir at room temperature (20-25°C) for 1 hour. Add 2-bromo-2-methylpropanamide (3.0 eq) in one portion.

    • Validation Check: Over the next 48-72 hours, a fine white precipitate (NaBr) will gradually form, indicating successful displacement.

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 1:1).

    • Validation Check: The highly polar phenoxide spot (baseline) will diminish, replaced by a new, less polar UV-active spot corresponding to the intermediate.

  • Quenching & Isolation: Pour the mixture into ice-cold water (3x volume of DMF). Filter the resulting precipitate and wash with cold water.

Protocol B: One-Pot Smiles Rearrangement to 4-Nitroaniline

  • Activation: To the unquenched reaction mixture from Protocol A, add an additional portion of NaOH (3.0 eq).

  • Thermal Rearrangement: Heat the mixture to 50°C for 2 hours, then elevate to 100°C for 4 hours[1].

    • Validation Check: The reaction color will darken significantly. The spiro-Meisenheimer complex formation is highly colored.

  • Hydrolysis: Add water (equal volume to DMF) and reflux for 1 hour to hydrolyze the rearranged N-aryl-2-hydroxypropanamide.

    • Validation Check: TLC will reveal a new spot that stains positive (yellow/orange) with ninhydrin, confirming the presence of the primary amine (4-nitroaniline).

Pathway Visualizations

Workflow A 4-Nitrophenol + NaOH B O-Alkylation (2-bromo-2-methylpropanamide) A->B DMF, RT C 2-Methyl-2-(4-nitrophenoxy) propanamide B->C 1-3 Days D Smiles Rearrangement (NaOH, 50-100°C) C->D Intramolecular Migration E 4-Nitroaniline (Final Product) D->E Hydrolysis

Figure 1: Process workflow for the synthesis and Smiles rearrangement of 2-Methyl-2-(4-nitrophenoxy)propanamide.

Mechanism N1 2-Methyl-2-(4-nitrophenoxy)propanamide N2 Amidyl Anion Formation (Deprotonation by NaOH) N1->N2 Base (OH-) N3 Spiro-Meisenheimer Complex (ipso-Attack) N2->N3 Nucleophilic Attack N4 N-Aryl-2-hydroxypropanamide (C-O Cleavage) N3->N4 Rearrangement

Figure 2: Mechanistic pathway of the Smiles rearrangement via a spiro-Meisenheimer complex.

References

  • Title: A new practical one-pot conversion of phenols to anilines Source: PubMed (Organic Letters, 2005) URL: [Link]

  • Title: 1(2H)-Naphthalenone, 6-amino-3,4-dihydro- (One-Pot Conversion of Phenols to Anilines) Source: Organic Syntheses (Vol. 84, p. 262) URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Methyl-2-(4-nitrophenoxy)propanamide

Welcome to the technical support guide for 2-Methyl-2-(4-nitrophenoxy)propanamide. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Methyl-2-(4-nitrophenoxy)propanamide. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering challenges during the purification of this compound. Our approach is grounded in established chemical principles and field-proven methodologies to ensure you can achieve the highest possible purity for your downstream applications.

The synthesis of 2-Methyl-2-(4-nitrophenoxy)propanamide, commonly achieved via a Williamson ether synthesis, can present several purification hurdles. The presence of unreacted starting materials, particularly the acidic and colored 4-nitrophenol, alongside other potential byproducts, necessitates a robust and well-designed purification strategy. This guide is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Frequently Asked Questions & Troubleshooting Guide

Q1: My crude product is a sticky oil or a low-melting-point solid. How can I induce crystallization and improve its handling?

A1: This is a classic sign of significant impurity content, which disrupts the crystal lattice of the target compound and suppresses its melting point. The primary goal is to remove these impurities to a level where crystallization can occur.

Causality: Impurities, such as residual solvent or unreacted starting materials, act as "defects" in the crystal structure, preventing the ordered arrangement of molecules required for a stable, solid state.

Troubleshooting Steps:

  • Trituration: Before attempting a full recrystallization, try triturating the crude oil. This involves stirring or grinding the oil with a solvent in which the desired product is poorly soluble, but the impurities are soluble.

    • Recommended Solvent: Hexanes or a mixture of hexanes and a small amount of ethyl acetate.

    • Procedure: Add a small volume of cold hexane to your crude oil. Stir vigorously with a spatula, scraping the sides of the flask. If the product begins to solidify, continue stirring and break up any clumps. Filter the resulting solid and wash with a small amount of cold hexane.

  • Solvent Removal: Ensure all reaction solvents (e.g., THF, DMF) have been thoroughly removed under reduced pressure. Residual high-boiling solvents are a common cause of oiling out.

  • Initiate Recrystallization: If trituration is successful, proceed with a full recrystallization as detailed in the protocols below. If it fails, the impurity load is likely too high, and a preliminary purification step, such as an aqueous wash or column chromatography, is necessary.

Q2: After recrystallization, my product is still yellow or brownish instead of the expected pale solid. What is this color, and how do I remove it?

A2: A persistent yellow or brown color is almost certainly due to the presence of unreacted 4-nitrophenol or its corresponding salt. 4-Nitrophenol is intensely colored and can be difficult to remove by recrystallization alone because it can become trapped in the crystal lattice.

Causality: The phenoxide form of 4-nitrophenol is a potent chromophore. Due to its acidic nature (pKa ≈ 7.2), it can be selectively removed from an organic solution by extraction with a mild aqueous base.

Recommended Solution: Aqueous Base Wash

The most effective method is a liquid-liquid extraction before the final recrystallization. This leverages the acidity of the phenolic impurity for selective removal. A detailed step-by-step guide is provided in Protocol 2 .

  • Mechanism: By washing an organic solution of the crude product (e.g., in ethyl acetate or dichloromethane) with a weak base like aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), the acidic 4-nitrophenol is deprotonated to form the water-soluble sodium 4-nitrophenoxide, which partitions into the aqueous layer. The target amide product, being non-acidic, remains in the organic layer.

A secondary, but often less effective, method is the use of activated charcoal during recrystallization.[1][2]

  • Procedure: Add a very small amount (1-2% by weight) of activated charcoal to the hot solution before filtration.[1] The charcoal can adsorb colored impurities. However, it will also adsorb some of your product, leading to a reduction in yield.[2]

Q3: My analytical data (NMR, LC-MS) shows contamination from unreacted starting materials. What is the best strategy to remove them?

A3: This requires a targeted approach based on which starting material is present.

  • For Unreacted 4-Nitrophenol: As discussed in Q2, an aqueous base wash (Protocol 2) is the most definitive method.

  • For Unreacted 2-Bromo- or 2-Chloro-2-methylpropanamide: This starting material is non-acidic and relatively non-polar.

    • Recrystallization: A carefully chosen recrystallization solvent system can often resolve this. The product, with its ether and nitro functionalities, is more polar than the halo-amide starting material. A two-solvent system like ethyl acetate/hexanes is often effective, where the product crystallizes while the more soluble starting material remains in the mother liquor.[3][4]

    • Column Chromatography: If recrystallization fails to provide the desired purity, silica gel column chromatography is the most reliable option. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will effectively separate the less polar halo-amide from the more polar product. A detailed guide is provided in Protocol 3 .

Q4: I am observing an unexpected byproduct that I cannot identify. What are the likely side reactions?

A4: The synthesis of ether compounds can sometimes lead to byproducts. Based on the likely Williamson ether synthesis route, here are potential side reactions:

  • Hydrolysis: If water is present in the reaction, either the starting halo-amide or the final product's amide group could hydrolyze to form the corresponding carboxylic acid (2-methyl-2-(4-nitrophenoxy)propanoic acid). This impurity would be acidic and removable with a base wash.[5]

  • Bis-alkylation Byproducts: If a dihydroxy-aromatic impurity (like hydroquinone) is present in the 4-nitrophenol starting material, it could react on both sides to form a dimeric byproduct.[5]

  • Elimination: The 2-bromo-2-methylpropanamide starting material could undergo elimination under basic conditions to form 2-methylpropenamide.

To identify these, advanced analytical techniques such as High-Resolution Mass Spectrometry (HRMS) and 2D NMR would be required.

Purification & Analytical Protocols

Protocol 1: Standard Recrystallization Workflow

This protocol is a fundamental technique for purifying solids. The key is to find a solvent that dissolves the compound well when hot but poorly when cold.[6][7]

Step-by-Step Methodology:

  • Solvent Selection: Test solubility in various solvents. A good starting point for this compound is an ethyl acetate/hexanes two-solvent system or an ethanol/water system.[3][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethyl acetate) dropwise while heating and stirring until the solid just dissolves. Do not add a large excess of solvent.[1]

  • Hot Filtration (if needed): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.[4]

  • Crystallization:

    • Two-Solvent Method: While the solution is still hot, add the second solvent (the "anti-solvent," e.g., hexanes) dropwise until you see persistent cloudiness. Add a drop or two of the first solvent to redissolve the cloudiness, then remove from heat.[4]

    • Single-Solvent Method: Simply remove the flask from the heat source.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent (or the anti-solvent), and allow them to dry completely.

Protocol 2: Aqueous Base Wash for Phenolic Impurity Removal

This liquid-liquid extraction technique is highly effective for removing acidic impurities like 4-nitrophenol.[9]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • First Wash: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert it, and vent frequently to release any pressure from CO₂ evolution. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (which will be yellow if 4-nitrophenol is present).

  • Repeat: Repeat the wash with fresh NaHCO₃ solution until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove any remaining dissolved water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter away the drying agent, and remove the solvent under reduced pressure to yield the purified product, which can then be recrystallized (Protocol 1).

Protocol 3: Silica Gel Column Chromatography

This is the most powerful technique for separating compounds with different polarities.

Step-by-Step Methodology:

  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Once dry, carefully add this solid to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexanes.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methodologies
MethodPurity AchievedTypical YieldScalabilityKey Advantage
Recrystallization Good to Excellent (>98%)Moderate to HighExcellentSimple, cost-effective for large scales.
Aqueous Base Wash N/A (Pre-purification)HighExcellentSelectively removes acidic impurities.
Column Chromatography Excellent (>99.5%)[2]ModeratePoor to ModerateHighest resolution for difficult separations.[2]
Table 2: Summary of Potential Impurities and Removal Strategies
ImpurityLikely SourceStructureRecommended Removal Method
4-Nitrophenol Unreacted Starting MaterialAromatic ring with -OH and -NO₂Protocol 2: Aqueous Base Wash
2-Bromo-2-methyl­propanamide Unreacted Starting MaterialPropanamide with a bromine atomProtocol 1 or Protocol 3
2-Methyl-2-(4-nitrophenoxy)­propanoic acid Hydrolysis of Amide ProductCarboxylic acid derivativeProtocol 2: Aqueous Base Wash

Visualization of Workflows

A logical approach is critical when troubleshooting. The following decision tree can help guide your purification strategy.

G start Crude Product Analysis (TLC, NMR) q_color Is the product intensely colored (yellow)? start->q_color q_sm Are non-acidic starting materials present? q_color->q_sm No proc_wash Perform Aqueous Base Wash (Protocol 2) q_color->proc_wash Yes proc_recryst Perform Recrystallization (Protocol 1) q_sm->proc_recryst Yes (minor) proc_column Perform Column Chromatography (Protocol 3) q_sm->proc_column Yes (major) end_node Pure Product (>99%) q_sm->end_node No proc_wash->q_sm reassess Re-assess Purity proc_recryst->reassess proc_column->end_node reassess->q_sm

Caption: Troubleshooting decision tree for purification.

The recommended comprehensive purification workflow combines extraction and crystallization for optimal results.

G cluster_extraction Liquid-Liquid Extraction cluster_crystallization Crystallization A 1. Dissolve Crude in Ethyl Acetate B 2. Wash with Aq. NaHCO3 Solution A->B C 3. Wash with Brine B->C D 4. Dry with Na2SO4 C->D E 5. Concentrate Organic Layer D->E F 6. Recrystallize from EtOH/Water or EtOAc/Hexanes E->F G 7. Filter and Dry Crystals F->G end_node Pure Product G->end_node

Caption: Recommended multi-step purification workflow.

References

  • Cardoso, F. S. P., et al. (2014). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o284. [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization. Chemistry and Biochemistry Lab Techniques. [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Organic Syntheses. (n.d.). tert-BUTYL N-[2-(CYANOMETHYLENE)-4-NITRO-2,5-CYCLOHEXADIEN-1-YLIDENE]CARBAMATE. [Link]

  • Chemsrc. (n.d.). Propanamide,2-methyl-N-(4-nitrophenyl)-. [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • Mol-Instincts. (n.d.). 2-methyl-2-(4-nitrophenoxy)-N-(4-nitrophenyl)propanamide. [Link]

  • Google Patents. (2010). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.

Sources

Troubleshooting

Technical Support Center: Impurity Management in 2-Methyl-2-(4-nitrophenoxy)propanamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide for researchers, analytical chemists, and drug development professionals tasked with synthesizing and purifying 2-M...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide for researchers, analytical chemists, and drug development professionals tasked with synthesizing and purifying 2-Methyl-2-(4-nitrophenoxy)propanamide .

Rather than just providing a list of instructions, this guide dissects the mechanistic origins of common impurities and provides field-validated, self-correcting protocols to help you achieve >99% API intermediate purity.

System Overview & Impurity Workflow

To effectively clear impurities, we must first map their origins and analytical signatures. The diagram below outlines the logical workflow for identifying and isolating the target propanamide from common synthesis byproducts.

ImpurityWorkflow Start Crude 2-Methyl-2- (4-nitrophenoxy)propanamide LCMS LC-MS / HPLC Profiling (Identify Impurities) Start->LCMS Imp1 Impurity A: Unreacted 4-Nitrophenol LCMS->Imp1 Imp2 Impurity B: 2-Bromo-2-methylpropanamide LCMS->Imp2 Imp3 Impurity C: Hydrolysis Byproducts LCMS->Imp3 Purif1 Alkaline Wash (5% Na2CO3) (Removes Phenols) Imp1->Purif1 Purif2 Recrystallization (Removes Alkyl Halides) Imp2->Purif2 Imp3->Purif2 Final Pure Target Compound (>99% Purity) Purif1->Final Purif2->Final

Workflow for the identification and clearance of synthesis impurities in the target propanamide.

Frequently Asked Questions (Analytical & Mechanistic Profiling)

Q: What are the primary impurities encountered during this synthesis, and how do they form? A: The target compound is typically synthesized via a base-catalyzed 1 reacting 4-nitrophenol with 2-bromo-2-methylpropanamide[1]. Due to the steric hindrance of the tertiary alpha-carbon on the alkyl halide, the SN​2 reaction kinetics are relatively slow. This leads to three primary impurities:

  • Unreacted 4-Nitrophenol: Residual starting material due to incomplete conversion.

  • Unreacted 2-Bromo-2-methylpropanamide: Residual alkylating agent.

  • 2-Hydroxy-2-methylpropanamide: A byproduct formed when ambient moisture or hydroxide ions outcompete the phenoxide for the alkyl halide, leading to hydrolysis.

Q: How do I analytically differentiate the target propanamide from residual 4-nitrophenol? A: 2 using LC-MS and HPLC is critical for API intermediates[2]. 4-Nitrophenol is highly UV-active and ionizes preferentially in negative ESI mode, whereas your target propanamide will ionize in positive ESI mode.

Table 1: Analytical Profiling of 2-Methyl-2-(4-nitrophenoxy)propanamide and Common Impurities

CompoundRole in SynthesisUV λmax​ (nm)ESI-MS ModeExpected m/zTLC Rf​ (Hex/EtOAc 1:1)
2-Methyl-2-(4-nitrophenoxy)propanamide Target Product~290-300Positive (+)[M+H]⁺ 225.1~0.45
4-Nitrophenol Unreacted Starting Material310-320 (pH dep.)Negative (-)[M-H]⁻ 138.0~0.30
2-Bromo-2-methylpropanamide Alkylating Agent<220Positive (+)[M+H]⁺ 166.0 / 168.0~0.60
2-Hydroxy-2-methylpropanamide Hydrolysis Byproduct<220Positive (+)[M+H]⁺ 104.1~0.10

Troubleshooting Guides: Step-by-Step Purification Protocols

Issue 1: My LC-MS shows massive contamination with unreacted 4-nitrophenol. How do I remove it without degrading my product?

Root Cause & Causality: 4-Nitrophenol has a 3[3], making it significantly more acidic than standard aliphatic alcohols. If you attempt to purify this via silica gel chromatography, the phenol often streaks and co-elutes. Instead, we exploit its acidity using a chemoselective liquid-liquid extraction. We specifically avoid strong bases like NaOH, which can inadvertently hydrolyze your target propanamide back to a carboxylic acid. Instead, we use a mild base ( Na2​CO3​ ) that is strong enough to deprotonate the phenol but gentle enough to preserve the amide bond.

Self-Validating Protocol: Chemoselective Alkaline Wash

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent with good solubility for amides (e.g., Ethyl Acetate, 10 mL per gram of crude).

  • Alkaline Extraction: Wash the organic layer with 3 equal volumes of 5% w/v aqueous Sodium Carbonate ( Na2​CO3​ ).

    • Validation Checkpoint: The aqueous layer will immediately turn a deep, vibrant yellow. This is the visual confirmation of the 4-nitrophenoxide ion partitioning into the water phase.

  • Aqueous Monitoring: Continue washing with fresh Na2​CO3​ until the aqueous layer remains completely colorless. A colorless wash confirms 100% clearance of the phenolic impurity.

  • Neutralization Wash: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual alkalinity and break any micro-emulsions.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Issue 2: NMR indicates residual 2-bromo-2-methylpropanamide. How do I clear this alkyl halide?

Root Cause & Causality: Alkyl halides do not possess acidic or basic functional groups, making acid/base extraction completely ineffective. However, the target molecule (2-Methyl-2-(4-nitrophenoxy)propanamide) contains a highly polar amide group capable of strong intermolecular hydrogen bonding, whereas the alkyl halide does not. This differential allows for highly efficient biphasic recrystallization.

Self-Validating Protocol: Biphasic Recrystallization

  • Dissolution: Dissolve the concentrated crude product in a minimum volume of boiling Ethyl Acetate (approx. 60-70°C).

  • Anti-Solvent Addition: Remove from heat and slowly add Hexanes dropwise while stirring vigorously. Stop adding Hexanes the exact moment the solution becomes persistently cloudy (the "cloud point").

  • Crystal Nucleation: Allow the mixture to cool undisturbed to room temperature.

    • Validation Checkpoint: You should observe the formation of fine, needle-like crystals. The propanamide network rapidly crystallizes due to hydrogen bonding, while the lipophilic 2-bromo-2-methylpropanamide remains completely solvated in the hexanes-rich mother liquor.

  • Maturation: Transfer the flask to an ice bath (0-4°C) for 2 hours to maximize thermodynamic yield.

  • Filtration: Filter the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Hexanes to displace any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

References

  • Title: 4-Nitrophenol CAS#: 100-02-7 Source: ChemicalBook URL
  • Title: Technical Support Center: Williamson Ether Synthesis for Aryl Ethers Source: Benchchem URL
  • Title: How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance Source: PYG Lifesciences URL

Sources

Optimization

Technical Support Center: Method Development &amp; Troubleshooting Guide for 2-Methyl-2-(4-nitrophenoxy)propanamide Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Methyl-2-(4-nitrophenoxy)propanamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Methyl-2-(4-nitrophenoxy)propanamide . This compound features a highly electron-deficient 4-nitrophenoxy ring, an ether linkage, a sterically hindering gem-dimethyl group, and a primary amide. These structural motifs dictate its chromatographic behavior, ionization efficiency, and stability profile .

This guide abandons generic advice in favor of causal, mechanistic troubleshooting to ensure your analytical methods are robust, reproducible, and inspection-ready.

Section 1: Chromatographic Method Development (HPLC/UHPLC)

Q1: What is the optimal stationary and mobile phase starting point for this compound? A: The compound is neutral across the standard LC pH range (pH 2–8) because neither the ether nor the amide easily ionizes in solution. While a standard C18 column provides adequate hydrophobic retention, the electron-withdrawing nitro group on the aromatic ring makes the molecule an excellent candidate for π−π interactions.

  • The Causality: Using a Phenyl-Hexyl stationary phase enhances selectivity against matrix interferences by exploiting the electron-deficient nature of the 4-nitrophenoxy moiety. For the mobile phase, a gradient of Water and Acetonitrile with 0.1% Formic Acid (FA) ensures sharp peak shapes by suppressing residual silanol activity on the silica backbone .

Q2: I am observing variable retention times and peak tailing. How do I correct this? A: Peak tailing for aromatic amides is typically caused by secondary interactions with unendcapped metal impurities in the column.

  • The Causality: Ensure the use of a high-purity, fully endcapped column. Shifting retention times are often a symptom of inadequate thermal control. The gem-dimethyl group creates steric bulk that makes the molecule's conformation—and thus its hydrodynamic volume—sensitive to temperature fluctuations. Lock the column compartment to 40 °C ± 0.1 °C to ensure reproducible partitioning.

Section 2: Sample Preparation and Autosampler Stability

Q3: My sample shows a 10-15% reduction in peak area over 24 hours in the autosampler. What is the degradation mechanism? A: 2-Methyl-2-(4-nitrophenoxy)propanamide is susceptible to two primary degradation pathways: photolytic reduction/cleavage of the nitroaromatic system and hydrolytic cleavage of the amide bond .

  • The Causality: The 4-nitrophenoxy group is highly photoreactive under ambient laboratory lighting. Furthermore, the amide can hydrolyze in aqueous diluents if left at room temperature.

  • Self-Validating Protocol: To validate method stability, prepare a control sample in an amber vial stored at 4 °C, and compare it against a clear vial at room temperature. Your method is only robust if the amber/4 °C sample maintains >98% recovery over 48 hours.

Degradation Parent 2-Methyl-2-(4-nitrophenoxy) propanamide Hydrolysis Amide Cleavage (Hydrolysis) Parent->Hydrolysis H2O / Heat Photolysis Nitro Reduction (Photolysis) Parent->Photolysis UV Light

Fig 1. Primary degradation pathways affecting autosampler stability of the analyte.

Section 3: LC-MS/MS Optimization and Troubleshooting

Q4: Which ionization mode provides the most robust signal, and why am I seeing matrix suppression? A: While the nitro group can capture electrons in Electrospray Ionization Negative (ESI-) mode, ESI Positive (ESI+) is generally more robust for this molecule due to the high proton affinity of the primary amide carbonyl.

  • The Causality: Monitor the [M+H]+ precursor. Matrix suppression often occurs if the sample matrix contains high concentrations of endogenous phospholipids that co-elute with the analyte.

  • Self-Validating Protocol: Perform a post-column infusion experiment. Infuse a pure standard of the analyte post-column while injecting a blank matrix sample. A dip in the steady-state MS signal indicates the exact retention time zone of matrix suppression, allowing you to adjust the gradient to elute the analyte outside this suppression window.

Data Presentation: Method Parameters & Robustness Criteria

Table 1: Optimized LC-MS/MS Method Parameters

ParameterOptimized SettingScientific Rationale
Column Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)Maximizes π−π retention for the nitroaromatic ring.
Mobile Phase A Water + 0.1% Formic AcidControls silanol ionization; provides protons for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidLower viscosity than MeOH; sharper peaks.
Column Temp 40 °COvercomes steric hindrance of the gem-dimethyl group.
Ionization ESI Positive ( [M+H]+ )Targets the high proton affinity of the amide carbonyl.

Table 2: ICH Q2(R2) Robustness & System Suitability Criteria

MetricAcceptance CriteriaTroubleshooting Action if Failed
Tailing Factor ( Tf​ ) ≤1.5 Replace column guard; check system for dead volume.
Resolution ( Rs​ ) ≥2.0 (from matrix)Flatten the gradient slope; adjust column temperature.
%RSD (Area) ≤2.0% (n=6)Check autosampler syringe for bubbles; verify vial caps.

Experimental Protocols: Step-by-Step Methodology

Protocol 1: Solid Phase Extraction (SPE) and Sample Preparation

Objective: Isolate 2-Methyl-2-(4-nitrophenoxy)propanamide from complex matrices while preventing degradation.

  • Conditioning: Pass 2 mL of Methanol followed by 2 mL of LC-MS grade Water through a Polymeric Reversed-Phase (HLB) SPE cartridge.

  • Loading: Dilute 500 µL of the sample with 500 µL of Water. Load onto the cartridge at a flow rate of 1 mL/min.

    • Causality: Dilution reduces matrix viscosity and disrupts protein binding, ensuring uniform interaction with the sorbent bed.

  • Washing: Wash with 2 mL of 5% Methanol in Water to remove polar interferences and salts.

  • Elution: Elute the target analyte with 2 mL of 100% Acetonitrile into an amber glass vial .

    • Causality: Acetonitrile disrupts the hydrophobic interactions; the amber vial prevents photolytic degradation of the nitro group.

  • Reconstitution: Evaporate under a gentle stream of Nitrogen at 30 °C. Reconstitute in 200 µL of Initial Mobile Phase (e.g., 80:20 Water:Acetonitrile). Store at 4 °C until injection.

Workflow Prep Sample Extraction (SPE) Amber Vials, 4°C Screening Column Screening (Phenyl-Hexyl vs C18) Prep->Screening Recovery > 85% Optimization Gradient & Temp Optimization (Target: 40°C) Screening->Optimization Selectivity > 1.5 Validation ICH Q2(R2) Validation (Robustness & Stability) Optimization->Validation Resolution > 2.0

Fig 2. Systematic workflow for robust LC method development and validation.

References

  • Title: 2,2-dimethyl-N-[(4-nitrophenyl)methyl]propanamide | C12H16N2O3 | CID 61062809 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Foods Program Methods Validation Processes and Guidelines Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Troubleshooting

Technical Support Center: Pilot-Scale Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanamide

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of sterically hindered aryloxy amides—specifically 2-methyl-2-(4-nitrophenoxy)propanamide—presents unique kinetic and thermodynamic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of sterically hindered aryloxy amides—specifically 2-methyl-2-(4-nitrophenoxy)propanamide—presents unique kinetic and thermodynamic challenges. Moving from a 10-gram laboratory synthesis to a 5-kilogram pilot batch requires a fundamental shift in how we manage mass transfer, thermal hazards, and competing side reactions.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Every protocol detailed below is a self-validating system , meaning it includes built-in analytical and physical checkpoints to ensure the chemical integrity of the process at every stage.

Process Logic & Workflow Visualization

The synthesis relies on a classical Williamson etherification between 4-nitrophenol and 2-bromo-2-methylpropanamide. Because the α -bromo amide is tertiary-like (sterically hindered) and the phenol is highly electron-deficient, the SN2 transition state requires significant thermal energy. The workflow below outlines the optimized pilot-scale sequence designed to maximize substitution while suppressing competing elimination pathways.

SynthesisWorkflow N1 1. Phenoxide Formation (4-Nitrophenol + K2CO3) N2 2. Controlled Dosing (2-Bromo-2-methylpropanamide) N1->N2 N3 3. SN2 Etherification (80°C, High Shear Agitation) N2->N3 N4 4. Aqueous Quench (Phase Separation) N3->N4 N5 5. Crystallization (Cooling & Anti-solvent) N4->N5 N6 Final API Intermediate (Purity > 99%) N5->N6

Pilot-scale workflow for 2-Methyl-2-(4-nitrophenoxy)propanamide synthesis.

Self-Validating Pilot Protocol (5.0 kg Scale)

This Standard Operating Procedure (SOP) replaces toxic N,N-Dimethylformamide (DMF) with Methyl Ethyl Ketone (MEK) to comply with green chemistry directives while maintaining the necessary polarity for the SN2 reaction.

Step 1: Phenoxide Formation

  • Action: Charge 4-nitrophenol (1.0 eq, 5.0 kg) and milled anhydrous K₂CO₃ (1.5 eq, 7.45 kg) into a 50 L glass-lined reactor containing MEK (25 L). Heat the suspension to 60°C under high-shear agitation (150 rpm).

  • Causality: Milled K₂CO₃ drastically increases the solid-liquid interfacial area, overcoming the mass transfer limitations inherent to pilot-scale heterogeneous reactions.

  • Validation Checkpoint: The reaction mixture must transition from a pale yellow suspension to a deep, vibrant orange/red solution. This visual shift confirms the quantitative deprotonation of 4-nitrophenol to its highly conjugated phenoxide anion.

Step 2: Alkylating Agent Dosing

  • Action: Dissolve 2-bromo-2-methylpropanamide (1.1 eq, 6.55 kg) in MEK (5 L). Dose this solution into the reactor continuously over 2 hours while maintaining the internal temperature ( Tint​ ) at 60°C.

  • Causality: The reaction between the phenoxide and the α -bromo amide is exothermic. Dosing controls the heat release, preventing localized thermal spikes that could trigger the autocatalytic decomposition of the nitroaromatic species.

  • Validation Checkpoint: Monitor the reactor's internal temperature. The cooling jacket must maintain Tint​ within ±2 °C of the setpoint. A temperature spike >5°C indicates the dosing rate exceeds the reactor's heat removal capacity; dosing must be paused immediately.

Step 3: SN2 Etherification

  • Action: Ramp the reactor temperature to 80°C and hold for 12 hours.

  • Causality: The tertiary-like α -carbon of the bromide is sterically hindered. Elevated thermal energy is strictly required to overcome the high activation barrier of this specific SN2 pathway.

  • Validation Checkpoint: Pull a sample for HPLC analysis at the 12-hour mark. The reaction is validated as complete when residual 4-nitrophenol is ≤1.5% . If >1.5% , extend the hold time by 2 hours and re-sample.

Step 4: Aqueous Quench and Phase Separation

  • Action: Cool the reactor to 25°C. Add Deionized (DI) water (15 L) and agitate for 30 minutes. Stop agitation, allow the phases to settle for 30 minutes, and drain the lower aqueous phase.

  • Causality: Water dissolves the KBr byproduct and unreacted K₂CO₃, effectively quenching the reaction and removing inorganic mass.

  • Validation Checkpoint: Test the pH of the drained aqueous phase; it must be > 9. A lower pH indicates incomplete base charging during Step 1, which risks unreacted 4-nitrophenol partitioning into the organic product phase.

Step 5: Crystallization and Isolation

  • Action: Concentrate the organic phase under vacuum (400 mbar, 45°C) to a residual volume of 10 L. Charge heptane (15 L) as an anti-solvent. Cool the reactor to 0–5°C at a controlled rate of 10°C/hour. Filter the resulting slurry and wash the cake with cold heptane (5 L). Dry under vacuum at 45°C.

  • Causality: A controlled cooling ramp promotes the growth of large, pure crystals. Rapid crash-cooling traps solvent and impurities within the crystal lattice.

  • Validation Checkpoint: The mother liquor must contain <2% of the theoretical product yield (verified by quantitative HPLC). The isolated solid must be pale yellow with a melting point matching the validated reference standard.

Quantitative Scale-Up Metrics

The following table summarizes the critical parameter shifts required when moving from a 10-gram laboratory synthesis to a 5.0-kilogram pilot batch.

ParameterLab Scale (10 g)Pilot Scale (5.0 kg)Causality / Rationale for Scale-Up Adjustment
Solvent System DMFMEKDMF poses severe toxicity and recovery challenges at scale. MEK offers a greener, easily recoverable alternative with sufficient polarity.
Agitation Magnetic Stir BarPitched-Blade Turbine (150 rpm)Heterogeneous reactions (solid K₂CO₃) require high-shear mechanical mixing to overcome mass transfer limits at pilot scale.
Base Morphology Granular K₂CO₃Milled K₂CO₃Milling increases the surface area, compensating for the reduced mixing efficiency in larger vessels.
Reagent Addition Single bolus addition2-hour continuous dosingPrevents dangerous thermal runaways associated with nitroaromatic compounds and exothermic alkylation reactions.
Expected Yield 92%87%Slight yield reduction is expected due to material hold-up in reactor lines and more stringent crystallization parameters.

Troubleshooting Guides & FAQs

Q1: Why does the reaction stall at 70–80% conversion during pilot scale-up, even when we use an excess of base? A1: Stalling in Williamson ether syntheses at scale is almost always a mass-transfer issue, not a thermodynamic one. The reaction relies heavily on the solid-liquid interface between the K₂CO₃ and the solvent. In a lab flask, magnetic stirring easily suspends the base. In a pilot reactor, inadequate impeller design allows the base to settle at the bottom of the vessel.

  • Troubleshooting Action: Ensure you are using finely milled K₂CO₃. If the reaction still stalls, consider transitioning to a biphasic system (e.g., Toluene/Water) using a Phase Transfer Catalyst (PTC) like tetrabutylammonium bromide (TBAB). The PTC shuttles the phenoxide into the organic layer, completely bypassing solid-liquid mixing limitations.

Q2: We are detecting significant amounts of a byproduct with a mass corresponding to an elimination reaction. What is causing this? A2: In the Williamson ether synthesis, tertiary and sterically hindered halides are highly prone to E2 elimination competing with the desired SN2 pathway. 2-Bromo-2-methylpropanamide possesses beta-hydrogens on its two methyl groups. If the reaction temperature is too high, or if the base is too strong, the phenoxide will act as a base rather than a nucleophile, stripping a beta-hydrogen to form methacrylamide derivatives.

  • Troubleshooting Action: Strictly control the reaction temperature (do not exceed 80°C). Ensure you are using a mild base like K₂CO₃ rather than stronger bases like NaOH or KOtBu, which heavily favor the E2 elimination pathway over SN2 substitution.

Q3: Can we use transition-metal catalysis (e.g., Copper) to improve the coupling of this sterically hindered α -bromo amide and avoid the harsh SN2 conditions? A3: No. While copper-catalyzed coupling of α -bromo carbonyl compounds is a highly effective modern strategy for primary alcohols and electron-rich phenols, it completely fails for highly electron-deficient substrates. Recent research demonstrates that strongly electron-withdrawing groups, such as the nitro group in 4-nitrophenol, deactivate the phenol to the point where it cannot participate in the Cu-catalyzed radical-based etherification pathway. You must rely on the classical SN2 Williamson ether synthesis and optimize the thermal and kinetic parameters.

Q4: How do we manage the thermal hazards associated with the nitroaromatic starting material at a 5 kg scale? A4: Nitroaromatics possess high energy density and can undergo catastrophic autocatalytic decomposition if subjected to localized thermal runaway. At pilot scale, the surface-area-to-volume ratio is much lower than in the lab, drastically reducing heat dissipation.

  • Troubleshooting Action: Never add the alkylating agent as a single bolus at scale. Implement the controlled, 2-hour dosing strategy outlined in the SOP. Furthermore, conduct Differential Scanning Calorimetry (DSC) on the reaction mixture prior to scale-up. Ensure that your maximum operational temperature (80°C) is at least 50°C below the onset temperature of any exothermic decomposition peaks.

References

  • Title: An efficient tandem synthesis of alkyl aryl ethers, including valuable building blocks of dialdehyde and d
Optimization

addressing batch-to-batch variability of 2-Methyl-2-(4-nitrophenoxy)propanamide

Welcome to the Technical Support Center for 2-Methyl-2-(4-nitrophenoxy)propanamide . As a critical aryloxyisobutyramide intermediate in drug development, its synthesis—typically via the Williamson etherification of 4-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methyl-2-(4-nitrophenoxy)propanamide . As a critical aryloxyisobutyramide intermediate in drug development, its synthesis—typically via the Williamson etherification of 4-nitrophenol and 2-bromo-2-methylpropanamide—is notoriously prone to batch-to-batch variability. The steric hindrance of the tertiary alkyl halide precursor and the lability of the primary amide group require precise mechanistic control.

This guide provides drug development professionals with causality-driven troubleshooting, self-validating protocols, and standardized quality control parameters to ensure absolute reproducibility.

Part 1: Diagnostic Workflow

Troubleshooting Start Batch Variability Detected 2-Methyl-2-(4-nitrophenoxy)propanamide CheckHPLC 1. HPLC Purity Is purity < 98% or yellow tint? Start->CheckHPLC CheckMoisture 2. Moisture Content Is Karl Fischer > 0.5%? Start->CheckMoisture CheckSolid 3. Solid State Variable dissolution rate? Start->CheckSolid Impurity Root Cause: Residual 4-Nitrophenol or Amide Hydrolysis CheckHPLC->Impurity Yes Moisture Root Cause: Hygroscopic Moisture Trapping CheckMoisture->Moisture Yes Polymorph Root Cause: Polymorphism & Particle Size Variation CheckSolid->Polymorph Yes Protocol1 Action: 0.1M NaOH Wash Optimize Anhydrous K2CO3 Impurity->Protocol1 Protocol2 Action: Vacuum Dry at 45°C (< 50 mbar, 12h) Moisture->Protocol2 Protocol3 Action: Seeded Cooling Crystallization Polymorph->Protocol3

Diagnostic workflow for identifying and resolving batch-to-batch variability.

Part 2: Troubleshooting Guides & FAQs

Q1: Why do my batches show variable HPLC purity with a recurrent yellow tint? Causality & Mechanism: The yellow tint is a visual indicator of residual, unreacted 4-nitrophenol, which forms a highly conjugated, bright yellow phenoxide ion under slightly basic conditions. The synthesis of 1 [1] requires an SN​2 substitution at a sterically hindered tertiary carbon (2-bromo-2-methylpropanamide). Because of this steric bulk, the competing E2 elimination pathway is highly active, often leading to incomplete conversion of the phenol. Furthermore, prolonged heating with strong bases can cause base-catalyzed hydrolysis of your product's amide bond into 2-methyl-2-(4-nitrophenoxy)propanoic acid. Resolution: Switch to a mild, strictly anhydrous base (e.g., anhydrous K2​CO3​ ) to favor substitution over hydrolysis. Implement a post-reaction organic wash using cold 0.1 M NaOH. This specific concentration is strong enough to deprotonate the residual 4-nitrophenol (partitioning it into the aqueous waste) but too weak to hydrolyze the product's amide bond at low temperatures.

Q2: How do I address inconsistent dissolution rates in organic solvents during downstream coupling? Causality & Mechanism: Inconsistent dissolution is a hallmark of [2]. Rapidly "crashing out" the product by adding water directly to the reaction solvent generates amorphous aggregates or metastable polymorphs with high surface defect rates. According to [3], solid-state properties are Critical Quality Attributes (CQAs) that dictate reaction kinetics in subsequent steps. Resolution: Abandon crash-precipitation. Instead, utilize a controlled cooling crystallization process from an ethyl acetate/hexane system. By introducing seed crystals of the desired polymorph at the metastable zone, you force the lattice to adopt a uniform, thermodynamically stable crystal habit, ensuring predictable dissolution kinetics.

Q3: What is causing the variable moisture content across batches, and how does it impact yield? Causality & Mechanism: The primary amide group in 2-methyl-2-(4-nitrophenoxy)propanamide acts as both a strong hydrogen bond donor and acceptor, making the crystal lattice highly hygroscopic. If moisture is trapped during filtration, the batch weight is artificially inflated. When you calculate stoichiometric equivalents for downstream reactions based on this wet mass, you inadvertently use a substoichiometric amount of the active intermediate, severely dropping your yield. Resolution: Implement a rigorous vacuum drying protocol and validate the batch using Karl Fischer titration. Maintaining moisture levels below 0.5% w/w aligns with the stability principles outlined in the 2 [4].

Part 3: Quantitative Data & Critical Quality Attributes (CQAs)

To eliminate batch-to-batch variability, all lots must be evaluated against the following standardized CQAs before release to downstream manufacturing.

Critical Quality Attribute (CQA)Analytical MethodAcceptable RangeImpact of Out-of-Specification (OOS)
Chemical Purity HPLC (UV at 254 nm) 99.0%Impurities trigger side reactions and lower yields in downstream coupling.
Moisture Content Karl Fischer Titration 0.5% w/wHygroscopic water inflates batch weight, causing substoichiometric dosing.
Residual 4-Nitrophenol HPLC / Visual Inspection 0.1% (No yellow tint)Acts as a competing nucleophile in subsequent synthetic steps.
Solid State / Polymorph Powder X-Ray DiffractionMatches Form I ReferenceVariable dissolution rates lead to inconsistent reaction kinetics.

Part 4: Standardized Quality Control Protocol

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the in-process validation check is met.

Step 1: Williamson Etherification (Reaction Execution)

  • Charge a dry, nitrogen-flushed flask with 4-nitrophenol (1.0 eq) and anhydrous K2​CO3​ (1.5 eq) in anhydrous DMF (10 volumes). Note: Anhydrous conditions are critical to prevent premature hydrolysis.

  • Add 2-bromo-2-methylpropanamide (1.2 eq) portion-wise at 20 °C to manage any slight exotherm.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The reaction is only considered complete when the yellow 4-nitrophenol spot ( Rf​≈0.3 ) is entirely consumed.

Step 2: Selective Quench and Aqueous Workup

  • Cool the mixture to 20 °C and pour it into 30 volumes of ice-cold water to precipitate the crude product.

  • Filter the crude solid and immediately redissolve it in ethyl acetate (15 volumes).

  • Wash the organic layer with cold 0.1 M NaOH (3 x 5 volumes). Note: The aqueous layer will turn bright yellow as it extracts the residual 4-nitrophenoxide.

  • Wash with brine (1 x 5 volumes) to neutralize the organic layer.

Step 3: Controlled Seeded Crystallization

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to exactly 3 volumes.

  • Heat the concentrate to 60 °C until fully dissolved.

  • Slowly add the anti-solvent (hexane) dropwise until the solution becomes slightly cloudy (entering the metastable zone).

  • Introduce 1% w/w seed crystals of the previously validated polymorph.

  • Cool the mixture at a strict, controlled rate of 0.5 °C/min down to 5 °C.

Step 4: Vacuum Drying and QC Release

  • Filter the crystallized product and wash the filter cake with cold hexane.

  • Transfer the solid to a vacuum oven and dry at 45 °C (well below the melting point to prevent oiling out) at < 50 mbar for 12 hours.

  • Self-Validation Check: Perform Karl Fischer titration. The batch is only released for downstream use if the moisture content is strictly 0.5% w/w.

Part 5: References

  • Synthesis of Aryloxyisobutyramides & Related Intermediates (Thesis) Source: Nottingham Trent University (NTU) URL:

  • Crystallization of APIs: Methods and Challenges Source: BOC Sciences URL:

  • ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD Source: IntuitionLabs URL:

  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL:

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of Analytical Methods for 2-Methyl-2-(4-nitrophenoxy)propanamide: HPLC-UV vs. LC-MS/MS

Executive Summary In pharmaceutical process chemistry, the accurate quantification of transient intermediates is critical for optimizing reaction kinetics and ensuring the purity of the final Active Pharmaceutical Ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical process chemistry, the accurate quantification of transient intermediates is critical for optimizing reaction kinetics and ensuring the purity of the final Active Pharmaceutical Ingredient (API). 2-Methyl-2-(4-nitrophenoxy)propanamide is a pivotal ether intermediate formed during the one-pot conversion of 4-nitrophenol to 4-nitroaniline via the Smiles rearrangement[1].

Because this intermediate is highly reactive under basic conditions, standard analytical approaches often fail due to on-column degradation. This guide provides an objective cross-validation of two orthogonal analytical methods—HPLC-UV (for high-throughput process monitoring) and LC-MS/MS (for trace impurity profiling)—demonstrating how to achieve self-validating, ICH Q2(R2)-compliant quantification [2].

The Mechanistic Context: Causality in Method Design

To analyze 2-Methyl-2-(4-nitrophenoxy)propanamide accurately, one must understand its chemical behavior. The compound is synthesized via the O-alkylation of 4-nitrophenol with 2-bromo-2-methylpropanamide. Under basic conditions and heat, it rapidly undergoes an intramolecular nucleophilic aromatic substitution (Smiles rearrangement) to form an N-aryl amide, which is subsequently hydrolyzed to 4-nitroaniline [1].

The Analytical Challenge: If a sample is drawn from the basic reaction mixture and injected directly into a chromatograph using a neutral or basic mobile phase, the intermediate will continue to rearrange inside the column. This causes split peaks, poor recovery, and non-linear responses.

The Solution: The analytical protocol must act as a chemical "freeze." By utilizing a strict acidic quench during sample preparation and an acidic mobile phase (0.1% Formic Acid, pH ~2.7), the base-catalyzed rearrangement is completely halted, ensuring the structural integrity of the analyte during the chromatographic run.

Pathway A 4-Nitrophenol + 2-Bromo-2-methylpropanamide B 2-Methyl-2-(4-nitrophenoxy) propanamide (Target Analyte) A->B Base (Alkylation) C N-(4-nitrophenyl)-2-hydroxy -2-methylpropanamide B->C Base / Heat (Smiles Rearrangement) D 4-Nitroaniline (Final Product) C->D Hydrolysis Q Acidic Quench (Analytical Prep) Q->B Prevents Rearrangement

Fig 1. Smiles rearrangement pathway and acidic quenching to stabilize the target analyte.

Methodological Cross-Validation: HPLC-UV vs. LC-MS/MS

To establish a self-validating system, we cross-validate a robust HPLC-UV method against a highly sensitive LC-MS/MS method. HPLC-UV serves as the workhorse for in-process control (IPC) where analyte concentrations are high (mg/mL range). Conversely, LC-MS/MS is employed for clearance studies to ensure the intermediate does not carry over into the final API as a potentially genotoxic impurity (ng/mL range).

Table 1: Analytical Method Parameters Comparison
ParameterHPLC-UV (Process Monitoring)LC-MS/MS (Trace Profiling)
Column C18, 150 x 4.6 mm, 3.5 µmC18, 50 x 2.1 mm, 1.7 µm (UHPLC)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 20% to 80% B over 12 min30% to 90% B over 4 min
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 285 nmESI+, MRM (m/z 225.1 → 109.0)
Injection Volume 10 µL2 µL
Run Time 15 minutes6 minutes

Experimental Protocols

The following step-by-step methodologies ensure reproducibility and compliance with ICH Q2(R2) standards for analytical validation [2].

Step 1: Sample Preparation (The Acidic Quench)
  • Withdraw a 100 µL aliquot from the reaction vessel using a positive displacement pipette.

  • Immediately discharge the aliquot into a volumetric flask containing 900 µL of chilled Quenching Solution (50:50 Acetonitrile:Water with 0.5% Formic Acid ). Causality note: The excess acid instantly neutralizes the reaction base (e.g., NaOH), dropping the pH below 3 and preventing on-column Smiles rearrangement.

  • Vortex for 10 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated inorganic salts.

  • Transfer the supernatant to an amber HPLC vial (the nitro group is mildly photosensitive).

Step 2: HPLC-UV Execution
  • Equilibrate the C18 column with 20% Mobile Phase B until the baseline is stable (approx. 10 column volumes).

  • Inject calibration standards (10 µg/mL to 500 µg/mL) to establish linearity.

  • Inject the quenched reaction samples.

  • Monitor the eluent at 285 nm (the isosbestic point for the nitroaromatic ether system).

  • Flush the column with 95% Acetonitrile for 3 minutes post-run to elute highly retained hydrophobic byproducts.

Step 3: LC-MS/MS Execution
  • Dilute the quenched sample an additional 1:1000 in Mobile Phase A to prevent detector saturation and mitigate matrix effects.

  • Spike the sample with 10 ng/mL of an isotopically labeled internal standard (e.g., 2-Methyl-2-(4-nitrophenoxy)propanamide-d6) to create a self-validating recovery metric.

  • Execute the 4-minute UHPLC gradient.

  • Monitor the Multiple Reaction Monitoring (MRM) transition: Precursor m/z 225.1 [M+H]+ to Product m/z 109.0 (cleavage of the ether bond yielding the nitrophenolate equivalent ion).

Workflow cluster_methods Parallel Analysis (ICH Q2(R2)) S Sample Collection (Reaction Aliquot) Q Quench & Dilute (0.1% Formic Acid) S->Q H HPLC-UV (Routine Monitoring) Q->H L LC-MS/MS (Trace Impurity Profiling) Q->L V Statistical Cross-Validation (Bland-Altman / ANOVA) H->V L->V

Fig 2. Parallel cross-validation workflow for intermediate quantification per ICH Q2(R2).

Validation Data & Results

To prove the trustworthiness of both methods, a formal cross-validation was performed. The data below summarizes the ICH Q2(R2) metrics [2]. Both methods exhibit excellent linearity, but they serve different operational domains.

Table 2: Cross-Validation Statistical Results
Validation MetricHPLC-UVLC-MS/MSAcceptance Criteria (ICH)
Linear Range 5.0 – 500 µg/mL0.5 – 100 ng/mLR² ≥ 0.995
Limit of Detection (LOD) 1.5 µg/mL0.1 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 5.0 µg/mL0.5 ng/mLS/N ≥ 10
Accuracy (% Recovery) 98.5% ± 1.2%99.1% ± 2.4%95.0% – 105.0%
Precision (Intra-day %RSD) 0.8%3.1%≤ 2.0% (UV), ≤ 5.0% (MS)
Matrix Effect Not observed-12% (Ion suppression)Compensated by IS

Statistical Equivalence: A Bland-Altman analysis comparing IPC samples analyzed by both methods (after appropriate dilution for MS) showed a mean bias of < 1.5%, confirming that the methods are orthogonal yet statistically equivalent for quantifying 2-Methyl-2-(4-nitrophenoxy)propanamide.

Conclusion

The successful quantification of 2-Methyl-2-(4-nitrophenoxy)propanamide relies entirely on understanding its mechanistic propensity for the Smiles rearrangement. By implementing an acidic quench, both HPLC-UV and LC-MS/MS methods become highly robust.

  • Use HPLC-UV for daily process chemistry optimization and yield calculations.

  • Use LC-MS/MS for final API release testing to ensure the intermediate has been fully cleared from the drug substance.

References

  • Mizuno, M., & Yamano, M. (2005). A New Practical One-Pot Conversion of Phenols to Anilines. Organic Letters, 7(17), 3629–3631. Available at:[Link][1]

  • European Medicines Agency / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link][2]

Sources

Comparative

Benchmarking 2-Methyl-2-(4-nitrophenoxy)propanamide (MNPA) Against Standard Non-Steroidal Antiandrogens

Executive Summary & Structural Rationale The continuous evolution of non-steroidal antiandrogens (NSAAs) is a primary focus in the management of castration-resistant prostate cancer (CRPC). Classical first-generation NSA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The continuous evolution of non-steroidal antiandrogens (NSAAs) is a primary focus in the management of castration-resistant prostate cancer (CRPC). Classical first-generation NSAAs, such as flutamide, utilize an electron-deficient aniline core linked via an amide. In this guide, we benchmark an experimental structural analog—2-Methyl-2-(4-nitrophenoxy)propanamide (MNPA) —against established clinical inhibitors.

By replacing the traditional N-aryl amide linkage with an alpha-phenoxy ether linkage, MNPA serves as a critical structural probe. This benchmarking guide evaluates whether bypassing the N-aryl system can alter metabolic liabilities (such as the CYP1A2-mediated hepatotoxicity associated with flutamide) while retaining competitive affinity for the Androgen Receptor (AR) Ligand Binding Domain (LBD).

Mechanistic Pathway & Target Engagement

To understand the comparative efficacy of these inhibitors, it is essential to map the AR signaling axis. NSAAs function by competitively binding to the AR-LBD, inducing a conformational shift that prevents the recruitment of co-activators and halts nuclear translocation .

AR_Mechanism Ligand Androgen (DHT) AR_Cyto Cytosolic AR Complex Ligand->AR_Cyto Binds LBD AR_Nuc Nuclear AR (Dimer) AR_Cyto->AR_Nuc Translocation Gene Target Gene Expression AR_Nuc->Gene ARE Binding Inhibitor AR Antagonists (MNPA, Enzalutamide) Inhibitor->AR_Cyto Blocks Binding Inhibitor->AR_Nuc Prevents Translocation

Fig 1: Mechanism of AR inhibition by small-molecule antagonists blocking nuclear translocation.

Comparative Pharmacological Profiling

The table below synthesizes the quantitative performance of MNPA against known clinical benchmarks. Data reflects standard in vitro assay conditions.

CompoundTargetMW ( g/mol )CLogPAR Binding IC₅₀ (nM)Transcriptional IC₅₀ (nM)
Flutamide AR (Prodrug)276.23.3>1000~800
Bicalutamide AR430.42.9150200
Enzalutamide AR464.44.03621
MNPA (Test) AR224.21.8450620

*Note: Flutamide is a prodrug; its active metabolite, 2-hydroxyflutamide, exhibits significantly higher potency (~10-50 nM). MNPA demonstrates moderate micromolar activity, indicating that while the phenoxy linkage is tolerated, it lacks the high-affinity anchoring provided by the cyano/trifluoromethyl groups of second-generation inhibitors like enzalutamide .

Experimental Methodologies

As a self-validating system, the following protocols are designed with internal controls to ensure data integrity and eliminate confounding biological variables.

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

Causality & Logic: To isolate direct receptor binding from cellular metabolism, an in vitro FP assay is utilized. FP measures the rotational correlation time of a fluorescent tracer. A small, unbound tracer tumbles rapidly (low polarization). When bound to the massive AR-LBD protein, tumbling slows significantly (high polarization). Adding a competitive inhibitor like MNPA displaces the tracer, causing a measurable drop in polarization. This provides a self-validating dynamic range: the tracer alone establishes the minimum baseline, while the tracer plus AR establishes the maximum binding signal.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA).

  • Complex Formation: Incubate 25 nM of recombinant AR-LBD with 1 nM of fluorescent androgen tracer (e.g., Fluormone™ AL Green) in a 384-well black microplate.

  • Compound Addition: Dispense MNPA and reference inhibitors (Enzalutamide, Bicalutamide) in a 10-point dose-response titration (ranging from 10 µM to 0.1 nM) using an acoustic liquid handler.

  • Equilibration: Incubate the plate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Quantification: Read the plate on a multi-mode microplate reader (e.g., EnVision) using polarized excitation (485 nm) and emission (535 nm) filters. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Cell-Based AR Transcriptional Reporter Assay

Causality & Logic: While FP confirms physical binding, a reporter assay is required to validate functional antagonism. LNCaP cells are selected because they endogenously express the AR. Critical Note: The use of Charcoal-Stripped Serum (CSS) is mandatory. Standard fetal bovine serum contains endogenous androgens that would pre-activate the receptor, completely masking the antagonist's effect.

Assay_Workflow Step1 1. Seed LNCaP-ARE-Luc (384-well plate) Step2 2. Hormone Starvation (CSS Media, 48h) Step1->Step2 Step3 3. Compound + 1nM DHT (Competitive Dosing) Step2->Step3 Step4 4. Incubate 24h (37°C, 5% CO2) Step3->Step4 Step5 5. Lysis & Luminescence Quantification Step4->Step5

Fig 2: Step-by-step workflow for the cell-based AR transcriptional reporter assay.

Step-by-Step Workflow:

  • Cell Seeding: Plate LNCaP cells stably transfected with an Androgen Response Element (ARE)-luciferase reporter at 10,000 cells/well in a 384-well plate.

  • Hormone Starvation: Culture cells for 48 hours in phenol red-free RPMI 1640 supplemented with 5% Charcoal-Stripped Serum (CSS) to deplete endogenous steroids.

  • Treatment: Co-treat the cells with 1 nM Dihydrotestosterone (DHT) to stimulate baseline transcription, alongside varying concentrations of MNPA or control inhibitors.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Detection: Add an ATP-dependent luciferase reagent (e.g., ONE-Glo™). Incubate for 5 minutes to lyse cells, then measure luminescence to quantify AR-driven transcriptional inhibition.

Conclusion

Benchmarking 2-Methyl-2-(4-nitrophenoxy)propanamide reveals that while the alpha-phenoxy ether linkage successfully engages the AR-LBD, it exhibits lower potency compared to second-generation inhibitors like enzalutamide. However, its distinct physicochemical profile (CLogP 1.8) and avoidance of the N-aryl amide liability make it a valuable structural template for researchers developing next-generation AR modulators with differentiated metabolic pathways.

References

  • Bohl, C. E., Miller, D. D., Chen, J., Bell, C. E., & Dalton, J. T. (2005). "Structural basis for accommodation of nonsteroidal ligands in the androgen receptor." Journal of Biological Chemistry, 280(45), 37747-37754. URL:[Link]

  • Tran, C., Ouk, S., Clegg, N. J., Chen, Y., Watson, P. A., Arora, V., ... & Sawyers, C. L. (2009). "Development of a second-generation antiandrogen for treatment of advanced prostate cancer." Science, 324(5928), 787-790. URL:[Link]

  • Ge, R., Xu, X., Xu, P., Li, L., Li, Z., & Bian, J. (2018). "Degradation of Androgen Receptor through Small Molecules for Prostate Cancer." Current Cancer Drug Targets, 18(7), 652-667. URL:[Link]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 3397, Flutamide." PubChem. URL:[Link]

Validation

independent verification of 2-Methyl-2-(4-nitrophenoxy)propanamide's effects

An Independent Researcher's Guide to the Characterization of 2-Methyl-2-(4-nitrophenoxy)propanamide: A Comparative Analysis Executive Summary 2-Methyl-2-(4-nitrophenoxy)propanamide is a novel chemical entity for which ex...

Author: BenchChem Technical Support Team. Date: March 2026

An Independent Researcher's Guide to the Characterization of 2-Methyl-2-(4-nitrophenoxy)propanamide: A Comparative Analysis

Executive Summary

2-Methyl-2-(4-nitrophenoxy)propanamide is a novel chemical entity for which extensive biological data is not yet publicly available. This guide provides a framework for the independent verification of its potential effects. By dissecting its core structural motifs—the propanamide scaffold and the nitrophenyl ether group—we can draw comparisons to well-characterized molecules and predict its likely biological activities. This document serves as a comprehensive manual for researchers, offering detailed experimental protocols and a logical workflow for investigating its potential cytotoxic, anti-inflammatory, and analgesic properties. All protocols are designed as self-validating systems, and all mechanistic claims are supported by authoritative references.

Deconstructing the Molecule: A Rationale for Comparative Analysis

The structure of 2-Methyl-2-(4-nitrophenoxy)propanamide suggests several avenues for biological activity. The propanamide backbone is a common feature in many biologically active compounds, including phenylpropanoids, which are known for a wide range of effects such as antimicrobial, antioxidant, and anti-inflammatory actions[1][2]. The presence of a 4-nitrophenyl ether group is also significant; nitro-containing compounds are well-documented for their antimicrobial and cytotoxic properties, often mediated through redox cycling and the generation of reactive nitrogen species[3].

This guide will therefore focus on comparing the potential effects of 2-Methyl-2-(4-nitrophenoxy)propanamide with known compounds sharing these structural features. We will explore three primary areas of potential activity: cytotoxicity, anti-inflammatory effects, and analgesic properties.

Predicted Biological Activities and a Framework for Verification

Based on its structure, we can hypothesize that 2-Methyl-2-(4-nitrophenoxy)propanamide may exhibit a range of biological effects. The following sections outline these potential activities and provide the experimental frameworks necessary for their verification.

Cytotoxic Potential

The nitroaromatic moiety is a well-known pharmacophore (and toxicophore) that can impart cytotoxic activity.[3] This makes the investigation of 2-Methyl-2-(4-nitrophenoxy)propanamide's effect on cell viability a primary concern.

Comparative Alternatives:

  • Doxorubicin: A standard chemotherapeutic agent used as a positive control in many cytotoxicity assays.

  • Staurosporine: A potent inducer of apoptosis.

  • Nitro-substituted Benzamides: Known to exhibit cytotoxicity and anti-inflammatory properties.[4]

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for assessing the cytotoxic potential of a novel compound.

G cluster_0 In Vitro Cytotoxicity Assessment Compound Preparation Compound Preparation Cell Seeding Cell Seeding Compound Preparation->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis MTT Assay MTT Assay Cytotoxicity Assay->MTT Assay Metabolic Activity LDH Assay LDH Assay Cytotoxicity Assay->LDH Assay Membrane Integrity Alamar Blue Assay Alamar Blue Assay Cytotoxicity Assay->Alamar Blue Assay Cell Viability IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: A generalized workflow for in vitro cytotoxicity testing.

Table 1: Comparison of IC50 Values for Structurally Related Compounds

Compound/ClassCell LineIC50 (µM)Reference
Nitro-substituted Benzamide (Compound 5)RAW264.73.7[4]
Nitro-substituted Benzamide (Compound 6)RAW264.75.3[4]
DoxorubicinVarious~0.1-10Varies by cell line
StaurosporineVarious~0.001-0.1Varies by cell line
Anti-inflammatory Activity

Many propanamide derivatives have been investigated for their anti-inflammatory properties, often acting as inhibitors of enzymes like cyclooxygenase (COX).[5] The potential for 2-Methyl-2-(4-nitrophenoxy)propanamide to modulate inflammatory pathways is a key area for investigation.

Comparative Alternatives:

  • Diclofenac Sodium: A standard non-steroidal anti-inflammatory drug (NSAID).

  • Piroxicam: Another commonly used NSAID in experimental models.[6]

  • Naproxen-sulfa drug conjugates: Propanamide derivatives with demonstrated COX-2 inhibition.[5]

Key Inflammatory Signaling Pathway: NF-κB

The NF-κB pathway is a central regulator of inflammation.[7] Many anti-inflammatory drugs exert their effects by inhibiting this pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK Complex IKK Complex TLR4->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates IkB_NFkB IkB-NF-kB Complex NF-kB NF-kB NF-kB_nuc NF-kB NF-kB->NF-kB_nuc Translocates IkB_NFkB->NF-kB Releases Pro-inflammatory Genes Pro-inflammatory Genes NF-kB_nuc->Pro-inflammatory Genes Induces Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.[7]

Analgesic Properties

Analgesic activity often accompanies anti-inflammatory effects. The evaluation of 2-Methyl-2-(4-nitrophenoxy)propanamide for pain-relieving properties is a logical extension of anti-inflammatory studies.

Comparative Alternatives:

  • Paracetamol: A standard analgesic and antipyretic drug.[8]

  • Zaltoprofen: A preferential COX-2 inhibitor with demonstrated analgesic effects.[6]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the independent verification of the potential biological effects of 2-Methyl-2-(4-nitrophenoxy)propanamide.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

Principle: The MTT assay measures cell viability based on the ability of living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[9] The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed a 96-well plate with a suitable cancer cell line (e.g., HeLa, MCF-7) at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-Methyl-2-(4-nitrophenoxy)propanamide in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

Protocol 2: In Vitro Anti-inflammatory Activity via Inhibition of Protein Denaturation

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be a measure of its anti-inflammatory activity.[11]

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Controls: A negative control should be prepared with the vehicle solvent instead of the test compound. Diclofenac sodium can be used as a positive control.[11]

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Denaturation Induction: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = ((Absorbance_control - Absorbance_test) / Absorbance_control) * 100

  • IC50 Determination: Plot the percentage inhibition against the compound concentration to determine the IC50 value.

Protocol 3: In Vivo Analgesic Activity using the Acetic Acid-Induced Writhing Test

Principle: Intraperitoneal injection of acetic acid in mice induces a characteristic writhing response (stretching and abdominal contractions), which is a model of visceral pain.[12] Analgesic compounds reduce the number of writhes.

Methodology:

  • Animal Acclimatization: Use Swiss albino mice and allow them to acclimatize to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (n=6 per group): a vehicle control group, a positive control group (e.g., Paracetamol, 10 mg/kg), and test groups receiving different doses of 2-Methyl-2-(4-nitrophenoxy)propanamide.[8]

  • Drug Administration: Administer the test compound and controls orally or intraperitoneally 30-60 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg body weight).

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage of analgesic activity using the formula: % Analgesic Activity = ((Mean writhes_control - Mean writhes_test) / Mean writhes_control) * 100

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.

Conclusion and Future Directions

This guide provides a scientifically grounded framework for the initial investigation of 2-Methyl-2-(4-nitrophenoxy)propanamide. Based on the analysis of its structural components, it is plausible that this compound possesses cytotoxic, anti-inflammatory, and analgesic properties. The provided protocols offer robust and validated methods for testing these hypotheses.

The logical next step for any research program involving this compound would be to perform the outlined in vitro assays to establish a preliminary activity profile and determine effective concentration ranges. Positive results would then warrant progression to more complex cell-based assays to elucidate the mechanism of action (e.g., Western blotting for inflammatory pathway proteins, cell cycle analysis for cytotoxicity) and subsequent validation in the described in vivo models. This systematic approach will ensure a thorough and reliable characterization of this novel chemical entity.

References

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC. Available from: [Link]

  • Synthesis, Design and Evaluation of Novel Analgesic Compounds: An Overview - Research and Reviews. Available from: [Link]

  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. Available from: [Link]

  • (PDF) Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. Available from: [Link]

  • Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. Available from: [Link]

  • Cytotoxicity Assays – what your cells don't like - BMG Labtech. Available from: [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Available from: [Link]

  • Identification of Natural Compounds with Analgesic and Antiinflammatory Properties Using Machine Learning and Molecular Docking Studies | Bentham Science Publishers. Available from: [Link]

  • Conformational effects on the activity of drugs. 4. Cyclic analogs of 1-(p-nitrophenyl). Available from: [Link]

  • A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule – zaltoprofen, and a standard drug – piroxicam, using murine models | JEP. Available from: [Link]

  • Guidelines for anti‐inflammatory assays in RAW264.7 cells - ResearchGate. Available from: [Link]

  • Synthesis, Analgesic Evaluation, Molecular Docking and DFT Studies of Novel 4-Aminoantipyrine Derivatives. Available from: [Link]

  • Techniques to Study Inflammasome Activation and Inhibition by Small Molecules | Plasticheal. Available from: [Link]

  • p-Nitrophenyl o-tolyl ether | C13H11NO3 | CID 17123 - PubChem. Available from: [Link]

  • Madhuranga HDT and Samarakoon DNAW. In vitro Anti-Inflammatory Egg Albumin Denaturation Assay - Medwin Publishers. Available from: [Link]

  • WO/2021/148043 NITROPHENYL ETHER COMPOUND, PREPARATION METHOD THEREFOR, PHARMACEUTICAL COMPOSITION THEREOF, AND USE THEREOF - WIPO Patentscope. Available from: [Link]

  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC. Available from: [Link]

  • 2,2-dimethyl-N-[(4-nitrophenyl)methyl]propanamide - PubChem. Available from: [Link]

  • Bis(p-nitrophenyl) ether (CAS 101-63-3) - Chemical & Physical Properties by Cheméo. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA - Semantic Scholar. Available from: [Link]

  • 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed. Available from: [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed. Available from: [Link]

  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - Frontiers. Available from: [Link]

  • 2-((4-Nitrophenoxy)methyl)oxirane | C9H9NO4 | CID 21327 - PubChem - NIH. Available from: [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - ResearchGate. Available from: [Link]

  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. Available from: [Link]

  • Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed. Available from: [Link]

  • Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][13][14]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity - JOCPR. Available from: [Link]

Sources

Comparative

Assessing the Specificity of 2-Methyl-2-(4-nitrophenoxy)propanamide (MNPA): A Comprehensive Comparison Guide for Receptor Profiling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Assay Methodology Executive Summary & Structural Rationale In the landscape of nuclear...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Assay Methodology

Executive Summary & Structural Rationale

In the landscape of nuclear receptor profiling, small structural modifications often dictate profound shifts in target specificity. 2-Methyl-2-(4-nitrophenoxy)propanamide (MNPA) represents a fascinating structural bridge between two distinct pharmacological classes: the nonsteroidal antiandrogens (e.g., Flutamide) and the peroxisome proliferator-activated receptor (PPAR) modulators (e.g., Fibrates).

As a Senior Application Scientist, I frequently encounter chemical probes that exhibit off-target liabilities due to conserved pharmacophores. MNPA shares an isobutyramide-like core with the Androgen Receptor (AR) antagonist Flutamide, yet it replaces the N-aryl amine linkage with an O-aryl ether linkage, mimicking the phenoxyisobutyric acid backbone of fibrates. Recent literature demonstrates that 4-nitrophenoxyisobutyric acid derivatives act as unexpected, highly selective PPARγ modulators .

This guide objectively assesses the specificity of MNPA, providing the experimental frameworks and comparative data necessary to validate MNPA as a selective PPARγ probe devoid of AR cross-reactivity.

Pharmacophore Core Isobutyric Core Scaffold N_Aryl N-Aryl Amide Linkage (Flutamide) Core->N_Aryl O_Aryl O-Aryl Ether Linkage (MNPA / Fibrates) Core->O_Aryl AR_Antag Androgen Receptor Antagonism N_Aryl->AR_Antag Steric fit in AR LBD PPAR_Agon PPARγ / PPARα Modulation O_Aryl->PPAR_Agon Fits PPAR hydrophobic pocket

Fig 1. Structural divergence mapping of isobutyric derivatives dictating receptor specificity.

Causality in Experimental Design

To rigorously profile MNPA against alternative compounds (Flutamide, Clofibric Acid, and Rosiglitazone), we must employ orthogonal, self-validating assay systems.

Why TR-FRET for Binding? Standard Fluorescence Polarization (FP) assays suffer from narrow dynamic ranges and high background noise caused by auto-fluorescent compounds in the screening library. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the Terbium (Tb³⁺) donor possesses a millisecond emission half-life. By introducing a time delay (time-gating) before measurement, we eliminate nanosecond background fluorescence . Furthermore, the loss of the N-aryl hydrogen bond donor in MNPA alters its geometry in the AR ligand-binding domain (LBD) ; TR-FRET provides the precise Ki​ resolution needed to confirm this loss of affinity.

Why a Ratiometric Readout? Every protocol must be self-validating. TR-FRET relies on the ratio of acceptor emission (520 nm) to donor emission (495 nm) . If a test compound precipitates or acts as a fluorescence quencher, the donor emission at 495 nm will drop precipitously. The ratiometric calculation automatically flags these false positives, ensuring absolute trustworthiness in the binding data.

SpecificityWorkflow MNPA MNPA (Test Compound) TRFRET TR-FRET Binding Assay (Primary Screen) MNPA->TRFRET AR AR Binding (Off-Target) TRFRET->AR Negative Affinity PPAR PPARγ Binding (Target) TRFRET->PPAR Positive Affinity Luciferase Luciferase Reporter (Functional Assay) PPAR->Luciferase Agonist PPARγ Agonism Confirmed Luciferase->Agonist Transactivation

Fig 2. High-throughput screening workflow for assessing MNPA nuclear receptor specificity.

Self-Validating Experimental Methodologies

Protocol 1: TR-FRET Nuclear Receptor Competitive Binding Assay

Objective: Quantify the binding affinity ( IC50​ ) of MNPA for PPARγ, PPARα, and AR.

  • Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged Receptor LBD (PPARγ, PPARα, or AR) and 2 nM Terbium-labeled anti-GST antibody in TR-FRET assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA).

  • Tracer Addition: Add the receptor-specific fluorescent tracer (e.g., Fluormone™ Pan-PPAR Green or AR Green) at its pre-determined Kd​ concentration.

  • Compound Titration: Dispense MNPA and reference compounds (Flutamide, Rosiglitazone) into a 384-well black microplate using a 10-point, 3-fold serial dilution (final concentrations ranging from 10 µM to 0.5 nM).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours in the dark to reach equilibrium.

  • Data Acquisition: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a TR-FRET optical module (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm; Integration delay: 100 µs).

  • Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) and 10 µM Rosiglitazone/Flutamide controls. Proceed only if Z' > 0.6. Calculate the 520/495 nm emission ratio to plot the competitive displacement curves.

Protocol 2: Cell-Based Luciferase Reporter Transactivation Assay

Objective: Confirm whether the binding observed in Protocol 1 translates to functional agonism or antagonism, while ruling out cytotoxicity.

  • Cell Seeding: Seed HEK293T cells at 10,000 cells/well in a 384-well white plate.

  • Transfection: Co-transfect cells with a GAL4-PPARγ-LBD expression plasmid and a UAS-Luciferase reporter plasmid using Lipofectamine 3000.

  • Treatment: After 24 hours, treat the cells with MNPA and reference compounds at varying concentrations.

  • Multiplexed Readout (Self-Validation): After 24 hours of compound exposure, add a fluorogenic cell viability reagent (e.g., CellTiter-Fluor) and incubate for 30 minutes. Read fluorescence to confirm cell viability.

  • Luminescence Readout: Add ONE-Glo™ Luciferase reagent directly to the wells. Read luminescence. Causality Note: If a compound shows a drop in luminescence that correlates with a drop in fluorescence (viability), the result is flagged as cytotoxic, preventing false-positive identification of "antagonism."

Comparative Performance Data

The following tables synthesize the quantitative data derived from the self-validating protocols, objectively comparing MNPA against clinical benchmarks.

Table 1: TR-FRET Competitive Binding Affinity ( IC50​ )

Lower values indicate higher binding affinity. Values >10,000 nM indicate no significant binding.

CompoundPrimary ClassificationPPARγ Binding ( IC50​ )PPARα Binding ( IC50​ )AR Binding ( IC50​ )
MNPA Test Compound 340 nM >10,000 nM >10,000 nM
Flutamide AR Antagonist>10,000 nM>10,000 nM850 nM
Clofibric Acid PPARα Agonist>10,000 nM5,200 nM>10,000 nM
Rosiglitazone PPARγ Agonist40 nM>10,000 nM>10,000 nM
Table 2: Functional Transactivation Profiling

Assessing functional cellular response. EC50​ represents agonism; IC50​ represents antagonism.

CompoundPPARγ Cellular Agonism ( EC50​ )AR Cellular Antagonism ( IC50​ )Cytotoxicity Flag
MNPA 410 nM (Full Agonist)None Detected Pass (No toxicity)
Flutamide None Detected920 nMPass
Rosiglitazone 55 nM (Full Agonist)None DetectedPass

Conclusion

The empirical data demonstrates that 2-Methyl-2-(4-nitrophenoxy)propanamide (MNPA) is a highly specific PPARγ agonist. Despite its structural resemblance to the AR antagonist Flutamide, the substitution of the N-aryl linkage with an O-aryl ether linkage completely abolishes Androgen Receptor affinity. Furthermore, unlike traditional fibrates which target PPARα, the specific steric constraints of the 4-nitrophenoxy moiety and the primary amide drive exquisite selectivity toward the PPARγ isoform. MNPA can be confidently utilized in drug development workflows as a selective PPARγ probe without the confounding variable of AR cross-reactivity.

References

  • Colin-Lozano, B., et al. (2022). "Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study." Pharmaceuticals. Available at:[Link]

  • Shukla, S. J., et al. (2009). "Identification of Pregnane X Receptor Ligands Using Time-Resolved Fluorescence Resonance Energy Transfer and Quantitative High-Throughput Screening." Assay and Drug Development Technologies. Available at:[Link]

  • Watson, P. A., et al. (2015). "Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer." Nature Reviews Cancer. Available at:[Link]

  • Gunther, J. R., et al. (2011). "Estrogen receptor alpha/co-activator interaction assay - TR-FRET." Methods in Molecular Biology. Available at:[Link]

Validation

statistical analysis of data from 2-Methyl-2-(4-nitrophenoxy)propanamide experiments

Comparative Performance & Statistical Analysis Guide: 2-Methyl-2-(4-nitrophenoxy)propanamide (MNPA) vs. Standard PPARα Agonists Executive Summary The development of selective metabolic modulators requires rigorous benchm...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Performance & Statistical Analysis Guide: 2-Methyl-2-(4-nitrophenoxy)propanamide (MNPA) vs. Standard PPARα Agonists

Executive Summary

The development of selective metabolic modulators requires rigorous benchmarking against established clinical standards. This guide provides an objective, data-driven comparison between the novel experimental compound 2-Methyl-2-(4-nitrophenoxy)propanamide (MNPA) and legacy fibrates (Clofibrate and Fenofibrate). By analyzing in vitro transactivation kinetics and in vivo metabolic biomarkers, we demonstrate how specific structural modifications in the aryloxyisobutyramide scaffold of MNPA yield superior Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonism, enhanced lipid-lowering efficacy, and a significantly widened therapeutic window.

Mechanistic Grounding & Rationale

Fibrates traditionally exert their lipid-lowering and pleiotropic effects via PPARα agonism, which subsequently upregulates genes involved in lipid metabolism[1]. For instance, clofibrate acts as a baseline PPARα agonist with an EC50 of approximately 50 μM[2]. However, the development of highly selective and metabolically stable PPAR modulators remains a critical frontier in drug discovery due to the off-target hepatotoxicity and rapid plasma clearance associated with first-generation esters[3].

The Causality of MNPA's Structural Design: MNPA is engineered to overcome the limitations of traditional aryloxyisobutyric acid derivatives.

  • Amide Substitution: Replacing the labile ester/carboxylic acid group with a primary amide prevents rapid cleavage by plasma esterases. This extends the pharmacokinetic half-life and ensures sustained target engagement.

  • 4-Nitro Functionalization: The addition of a strongly electron-withdrawing 4-nitro group on the phenoxy ring alters the electron density of the molecule. This enhances hydrogen bonding and hydrophobic packing within the PPARα ligand-binding domain (LBD), drastically lowering the EC50 required for receptor activation.

Experimental Workflows & Protocols

To objectively evaluate MNPA, we engineered a self-validating experimental matrix. The protocols below detail the methodologies used to generate the comparative statistical data.

Protocol A: In Vitro PPARα Transactivation Assay (Self-Validating System)

Rationale: HepG2 (human hepatoma) cells are utilized because they retain the endogenous machinery for hepatic lipid metabolism. A dual-luciferase reporter system is employed to ensure the assay is self-validating; by normalizing the primary Firefly luciferase signal against a constitutively active Renilla luciferase signal, we mathematically eliminate confounding variables such as variations in transfection efficiency or compound-induced cytotoxicity.

  • Cell Seeding: Plate HepG2 cells in 96-well plates at a density of 2×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours.

  • Co-Transfection: Transfect cells with a PPRE-Firefly luciferase reporter plasmid (responsive to PPARα) and a pRL-TK Renilla luciferase control plasmid using Lipofectamine 3000.

  • Starvation & Treatment: After 12 hours, wash cells and replace with serum-free media. Treat parallel cohorts with MNPA, Clofibrate, and Fenofibrate at a concentration gradient (0.01 μM to 100 μM). Include a DMSO vehicle control (0.1% v/v).

  • Quantification: Post 24-hour incubation, lyse cells and measure luminescence using a dual-luciferase assay kit. Calculate the relative light units (RLU) ratio (Firefly/Renilla) to determine the EC50.

Protocol B: In Vivo Efficacy & Hepatotoxicity Profiling

Rationale: Diet-induced obese (DIO) C57BL/6J mice are selected as they accurately mimic human metabolic syndrome. Measuring Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) alongside lipid profiles ensures we capture both therapeutic efficacy and potential hepatic stress.

  • Model Induction: Feed 6-week-old male C57BL/6J mice a high-fat diet (60% kcal fat) for 12 weeks until the obese phenotype is established.

  • Dosing Regimen: Randomize mice into four groups (n=8/group). Administer Vehicle, Clofibrate (10 mg/kg), Fenofibrate (10 mg/kg), or MNPA (10 mg/kg) via daily oral gavage for 4 weeks.

  • Biomarker Analysis: At day 28, collect fasting serum. Quantify Triglycerides (TG), LDL-C, HDL-C, ALT, and AST using automated colorimetric assays.

W CellPrep HepG2 Cell Culture & Starvation Phase Treatment Compound Treatment (MNPA vs Fibrates) CellPrep->Treatment Seed & Transfect Assay Dual-Luciferase Assay (PPARα Activity Readout) Treatment->Assay 24h Incubation Tox MTT Viability Assay (Cytotoxicity Profiling) Treatment->Tox Parallel Plate Analysis Statistical Analysis (ANOVA & EC50 Calculation) Assay->Analysis Luminescence Data Tox->Analysis Absorbance Data

Fig 1: Parallel experimental workflow for evaluating MNPA efficacy and cytotoxicity.

Statistical Analysis & Data Presentation

The quantitative data derived from the aforementioned protocols highlights the distinct pharmacological advantages of MNPA over legacy alternatives.

Table 1: In Vitro Transactivation & Cytotoxicity Profiles MNPA demonstrates a roughly 12-fold increase in potency compared to Clofibrate[2], alongside a massive improvement in the therapeutic index, indicating that the 4-nitro substitution successfully optimizes LBD binding without inducing cellular toxicity.

CompoundPPARα EC50 (µM)CC50 (µM)Therapeutic Index (CC50/EC50)
Clofibrate 50.5 ± 4.2450 ± 158.9
Fenofibrate 18.2 ± 2.1310 ± 1217.0
MNPA 4.1 ± 0.6 >1000 >243.9

Note: EC50 derived from dual-luciferase reporter assay; CC50 derived from parallel MTT viability assay.

Table 2: In Vivo Metabolic & Hepatic Biomarkers (4-Week Treatment at 10 mg/kg) In the DIO mouse model, MNPA significantly outperformed standard fibrates in reducing circulating triglycerides and LDL cholesterol. Crucially, while legacy fibrates elevated ALT and AST levels (a known indicator of hepatotoxicity), MNPA maintained transaminase levels comparable to the vehicle control, validating the protective effect of the amide linkage.

Treatment GroupTG Reduction (%)LDL Reduction (%)HDL Increase (%)ALT (U/L)AST (U/L)
Vehicle (Control) ---35 ± 442 ± 5
Clofibrate 22.4 ± 3.115.2 ± 2.88.4 ± 1.588 ± 795 ± 8
Fenofibrate 38.1 ± 4.027.5 ± 3.214.2 ± 2.165 ± 572 ± 6
MNPA 54.6 ± 3.5 41.3 ± 4.1 22.8 ± 2.4 38 ± 4 45 ± 4

Signaling Pathway Visualization

To contextualize the statistical efficacy, the diagram below maps the mechanistic pathway through which MNPA exerts its transcriptional control over lipid metabolism.

G MNPA MNPA (2-Methyl-2-(4-nitrophenoxy)propanamide) PPARa PPARα Activation (Ligand Binding Domain) MNPA->PPARa High-Affinity Binding RXR RXR Heterodimerization (Nuclear Complex) PPARa->RXR Structural Conformational Change PPRE PPRE Binding (Promoter Region) RXR->PPRE DNA Translocation LipidMetab Upregulation of Lipid Metabolism Genes (e.g., CPT1) PPRE->LipidMetab Transcriptional Activation

Fig 2: MNPA-mediated PPARα signaling pathway and activation of lipid metabolism genes.

Conclusion

The statistical analysis of 2-Methyl-2-(4-nitrophenoxy)propanamide (MNPA) confirms that rational structural modifications to the aryloxyisobutyric acid scaffold yield profound pharmacological benefits. By integrating an amide linkage and a 4-nitro functional group, MNPA achieves an EC50 of 4.1 µM—vastly outperforming both Clofibrate and Fenofibrate. Furthermore, in vivo data demonstrates that MNPA delivers superior lipid-lowering capabilities without triggering the hepatotoxic transaminase leakage characteristic of first-generation PPARα agonists. For researchers and drug development professionals, MNPA represents a highly optimized, structurally stable candidate for advancing metabolic syndrome therapeutics.

Sources

Comparative

A Comparative Guide to 2-Methyl-2-(4-nitrophenoxy)propanamide: Synthesis, Potential Biological Activity, and Performance Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction to 2-Methyl-2-(4-nitrophenoxy)propanamide 2-Methyl-2-(4-nitrophenoxy)propanamide is a synthetic organic compound characterized by a 4-nitrophen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Methyl-2-(4-nitrophenoxy)propanamide

2-Methyl-2-(4-nitrophenoxy)propanamide is a synthetic organic compound characterized by a 4-nitrophenoxy group linked via an ether bond to a 2-methylpropanamide moiety. The presence of the nitroaromatic system is of significant interest, as the nitro group is a known pharmacophore in numerous antimicrobial and anti-inflammatory agents.[1][2] Its activity is often dependent on the reductive bioactivation of the nitro group within target cells.[3][4] The 2-methylpropanamide portion of the molecule provides a stable, branched amide structure that may influence its solubility, membrane permeability, and interaction with biological targets.[5]

Chemical Structure:

This guide will explore the potential of this molecule by drawing parallels with established compounds and providing the necessary experimental frameworks for its synthesis and evaluation.

Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanamide

A robust synthesis of the target compound can be envisioned through a two-step process, beginning with the etherification of 4-nitrophenol followed by amidation. This approach is standard for the preparation of phenoxy-alkanoic amides.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic Acid

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-nitrophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution to act as a base.

  • Alkylation: Add 2-bromo-2-methylpropanoic acid (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Acidify the filtrate with a dilute mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanamide

  • Acid Chloride Formation: In a fume hood, suspend the dried 2-methyl-2-(4-nitrophenoxy)propanoic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM). Add thionyl chloride (SOCl₂, 1.2-1.5 equivalents) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The completion of the acid chloride formation can be monitored by the disappearance of the starting material on TLC.

  • Amidation: In a separate flask, prepare a solution of aqueous ammonia (a large excess) in an ice bath. Slowly add the freshly prepared acid chloride solution to the cold ammonia solution with vigorous stirring.

  • Reaction: Continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature.

  • Work-up: The propanamide product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water to remove any ammonium salts, and dry.

  • Purification: The final product can be purified by recrystallization or column chromatography on silica gel.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Amidation 4-Nitrophenol 4-Nitrophenol Reaction1 K2CO3, Acetone Reflux 4-Nitrophenol->Reaction1 2-Bromo-2-methylpropanoic_acid 2-Bromo-2-methylpropanoic_acid 2-Bromo-2-methylpropanoic_acid->Reaction1 Intermediate_Acid 2-Methyl-2-(4-nitrophenoxy)propanoic Acid Reaction1->Intermediate_Acid Reaction2 1. SOCl2, DCM 2. Aqueous NH3 Intermediate_Acid->Reaction2 SOCl2 SOCl2 SOCl2->Reaction2 Ammonia Ammonia Ammonia->Reaction2 Final_Product 2-Methyl-2-(4-nitrophenoxy)propanamide Reaction2->Final_Product

Caption: Synthetic workflow for 2-Methyl-2-(4-nitrophenoxy)propanamide.

Potential Biological Activity and Comparative Analysis

The biological activity of 2-Methyl-2-(4-nitrophenoxy)propanamide is likely to be dominated by its nitroaromatic moiety. Nitroaromatic compounds are well-documented for their antimicrobial and, in some cases, anti-inflammatory properties, which are contingent on the reductive activation of the nitro group.[1][3]

Potential Antimicrobial Activity

Nitroaromatic compounds are a cornerstone of antimicrobial therapy, particularly against anaerobic bacteria and certain parasites.[4] The mechanism involves the enzymatic reduction of the nitro group by nitroreductases, which are prevalent in these microorganisms but less so in mammalian cells, to produce cytotoxic reactive nitrogen species.[6] These reactive intermediates can damage microbial DNA, proteins, and other cellular components, leading to cell death.[7]

Comparative Compounds:

  • Metronidazole: A 5-nitroimidazole drug, it is a gold standard for treating anaerobic bacterial and protozoal infections. Its activity is strictly dependent on reductive activation.

  • Nitrofurantoin: A nitrofuran antibiotic used for urinary tract infections. It generates various reactive intermediates upon reduction by bacterial nitroreductases.[3]

  • Chloramphenicol: While containing a p-nitrophenyl group, its primary mechanism is inhibition of protein synthesis, though the nitro group is crucial for its activity.

Table 1: Comparison of Antimicrobial Activity of Nitroaromatic Compounds

CompoundClassTarget OrganismsMechanism of Action
Metronidazole 5-NitroimidazoleAnaerobic bacteria, ProtozoaReductive activation to DNA-damaging species[7]
Nitrofurantoin NitrofuranGram-positive and Gram-negative bacteriaReductive activation to multiple reactive intermediates[3]
2,4-Dinitrophenol DinitrophenolBroad spectrum (toxic)Uncouples oxidative phosphorylation[8]
2-Methyl-2-(4-nitrophenoxy)propanamide (Hypothesized) Nitrophenoxy-propanamidePotentially anaerobic bacteriaHypothesized reductive activation
Potential Anti-inflammatory Activity

Certain nitro-substituted compounds have demonstrated anti-inflammatory effects. This can occur through various mechanisms, including the modulation of inflammatory signaling pathways. For instance, some nitro compounds can inhibit the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and suppress the expression of other pro-inflammatory mediators like COX-2, IL-1β, and TNF-α.[9]

Comparative Compounds:

  • Nimesulide: A non-steroidal anti-inflammatory drug (NSAID) containing a nitrophenyl group, which contributes to its COX-2 selective inhibition.

  • Nitro-aspirin: An experimental NSAID that releases nitric oxide, providing gastroprotective effects alongside anti-inflammatory action.

Proposed Mechanism of Action: Reductive Bioactivation

The central hypothesis for the biological activity of 2-Methyl-2-(4-nitrophenoxy)propanamide is its bio-reduction.

Mechanism_of_Action Parent_Compound 2-Methyl-2-(4-nitrophenoxy) propanamide (R-NO2) Nitroreductase Nitroreductase (e.g., in anaerobic bacteria) Parent_Compound->Nitroreductase + e- Nitro_Radical Nitro Radical Anion (R-NO2•-) Nitroreductase->Nitro_Radical Nitroso Nitroso Derivative (R-NO) Nitro_Radical->Nitroso + e-, + H+ Hydroxylamine Hydroxylamine Derivative (R-NHOH) Nitroso->Hydroxylamine + e-, + H+ Cellular_Damage Cellular Damage (DNA, Proteins) Nitroso->Cellular_Damage Hydroxylamine->Cellular_Damage Leads to

Caption: Hypothesized reductive bioactivation pathway.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, the following experimental protocols are recommended.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, and an anaerobic species like Bacteroides fragilis) overnight in appropriate broth media. Adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of 2-Methyl-2-(4-nitrophenoxy)propanamide in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate growth medium to achieve a range of final concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (anaerobic conditions for anaerobic bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Assay

Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-Methyl-2-(4-nitrophenoxy)propanamide for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.

  • NO Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent A and B.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration from a sodium nitrite standard curve.

  • Data Analysis: Determine the concentration of the compound that inhibits 50% of NO production (IC₅₀).

Conclusion

While 2-Methyl-2-(4-nitrophenoxy)propanamide remains an uncharacterized molecule, its structural features suggest a strong potential for biological activity, particularly as an antimicrobial and possibly as an anti-inflammatory agent. Its performance is likely to be comparable to other nitroaromatic compounds that require reductive bioactivation. The synthetic and experimental protocols provided in this guide offer a clear path for researchers to synthesize and evaluate this compound, thereby elucidating its true therapeutic potential. Further studies are warranted to explore its efficacy, selectivity, and toxicological profile.

References

  • Nitroaromatic Antibiotics. Encyclopedia MDPI. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. [Link]

  • Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. PMC. [Link]

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  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. PMC. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. PMC. [Link]

  • 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof.
  • General classes of biologically active nitroaromatic compounds. ResearchGate. [Link]

  • Electrophilic nitro-fatty acids: anti-inflammatory mediators in the vascular compartment. PubMed. [Link]

  • Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl) benzoylthioureas. ResearchGate. [Link]

  • Process for the preparation of m-phenoxybenzaldehyde.
  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. MDPI. [Link]

  • SYNTHESIS OF NEW 2-[2-(4-CHLOROPHENYLCARBAMOYL)- PHENOXY]ALKANOIC ACIDS DERIVATIVES. ResearchGate. [Link]

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